2-Hydrazino-4-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylquinolin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-10(13-11)12-9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDYBLAUDDQRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355919 | |
| Record name | 2-hydrazino-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21703-52-6 | |
| Record name | 2-hydrazino-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydrazino-4-methylquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological activities of 2-Hydrazino-4-methylquinoline. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| IUPAC Name | (4-methylquinolin-2-yl)hydrazine | PubChem[1] |
| CAS Number | 21703-52-6 | PubChem[1] |
| Topological Polar Surface Area | 50.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: Experimental values for melting point, boiling point, and solubility are not available in the cited literature.
Synthesis and Reactivity
The synthesis of this compound typically proceeds via the nucleophilic substitution of a suitable precursor, 2-chloro-4-methylquinoline, with hydrazine hydrate.
General Synthesis Workflow
The following diagram illustrates the general two-step synthesis process, starting from 4-hydroxy-2-methylquinoline.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, the following procedures for the synthesis of the precursor and a general method for hydrazinolysis of chloroquinolines can be adapted.
Protocol 1: Synthesis of 2-Chloro-4-methylquinoline from 4-Hydroxy-2-methylquinoline
This procedure is based on general methods for the chlorination of hydroxyquinolines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place 4-hydroxy-2-methylquinoline.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed in excess POCl₃, which also acts as the solvent.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This will hydrolyze the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the solution is basic. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloro-4-methylquinoline.
Protocol 2: Synthesis of this compound from 2-Chloro-4-methylquinoline
This protocol is a general method for the hydrazinolysis of 2-chloroquinolines.[2][3]
-
Reaction Setup: Dissolve 2-chloro-4-methylquinoline in a suitable solvent, such as ethanol or benzene, in a round-bottom flask equipped with a reflux condenser.[2][3]
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.[2] The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol to afford this compound.[2]
Reactivity
The hydrazine moiety in this compound is a versatile functional group for further chemical transformations. For instance, it readily reacts with carbonyl compounds, such as ethylacetoacetate, to form hydrazones, which can then undergo cyclization to yield pyrazole derivatives.[4]
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Characterization is often performed on its derivatives. For reference, predicted mass spectrometry data is available.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 174.10257 |
| [M+Na]⁺ | 196.08451 |
| [M-H]⁻ | 172.08801 |
Source: PubChemLite
Biological Activity and Potential Mechanisms of Action
While specific biological studies on this compound are limited, the broader class of quinoline-hydrazine and quinoline-hydrazone derivatives has demonstrated significant potential as anticancer and antimicrobial agents.[5][6]
Anticancer Activity
Quinoline-hydrazone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5][7][8] The proposed mechanisms of action are diverse and include:
-
DNA Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerase I and II, enzymes crucial for DNA replication and repair. This leads to DNA damage and ultimately apoptosis.[9]
-
Cell Cycle Arrest: These compounds can induce cell cycle arrest at different phases (e.g., G0/G1, G2/M), preventing cancer cell proliferation.[5][6]
-
Induction of Apoptosis: Many quinoline-hydrazones trigger programmed cell death (apoptosis) in cancer cells.[6]
-
Kinase Inhibition: Inhibition of various protein kinases involved in cancer cell signaling pathways is another potential mechanism.
The following diagram illustrates a representative signaling pathway for the anticancer activity of quinoline-hydrazone derivatives, focusing on DNA damage and apoptosis induction.
Antimicrobial Activity
Quinoline-hydrazone derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[4][10] A key mechanism of their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][4]
The following diagram depicts the mechanism of action of quinoline-hydrazone derivatives as DNA gyrase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2-Hydrazino-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Hydrazino-4-methylquinoline (CAS No. 21703-52-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its fundamental physicochemical characteristics, outlines experimental protocols for its synthesis and characterization, and presents this information in a structured format for ease of reference and application in a research and development setting.
Core Physical Properties
This compound, with the IUPAC name (4-methylquinolin-2-yl)hydrazine, is a solid at room temperature.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Melting Point | 147-149 °C | [3] |
| Boiling Point | 310.8 ± 45.0 °C (Predicted) | [3] |
| Solubility | Soluble in water | [4] |
| pKa | 5.54 ± 0.20 (Predicted) | [3] |
| Appearance | Solid | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylquinoline, with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
The following is a general procedure based on established methods for the synthesis of hydrazino-quinolines.[4]
Materials:
-
2-chloro-4-methylquinoline
-
Hydrazine hydrate (excess)
-
Ethanol
Procedure:
-
A solution of 2-chloro-4-methylquinoline in ethanol is prepared in a round-bottom flask.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Logical Workflow for Synthesis:
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 2: Predicted 1H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -CH₃ |
| ~4.5 | br s | 2H | -NH₂ |
| ~6.5 | s | 1H | Quinoline H3 |
| ~7.1-7.8 | m | 4H | Aromatic H (Quinoline) |
| ~8.0 | br s | 1H | -NH- |
Table 3: Predicted 13C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~18 | -CH₃ |
| ~108 | Quinoline C3 |
| ~120-130 | Aromatic CH (Quinoline) |
| ~145 | Quinoline C4 |
| ~148 | Aromatic C (Quinoline) |
| ~158 | Quinoline C2 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Hydrazino group (-NHNH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 3000-2850 | C-H stretch | Methyl C-H |
| 1650-1580 | N-H bend | Primary amine (-NH₂) |
| 1600-1400 | C=C stretch | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 173, corresponding to the molecular weight of the compound.
Predicted Fragmentation Pathway:
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound. The tabulated data and outlined experimental procedures offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in the field of drug development and medicinal chemistry. Further experimental validation of the predicted properties, particularly boiling point and detailed solubility in various organic solvents, is recommended for comprehensive characterization.
References
2-Hydrazino-4-methylquinoline CAS number 21703-52-6
An In-Depth Technical Guide to 2-Hydrazino-4-methylquinoline (CAS: 21703-52-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. It serves as a core scaffold for the development of novel compounds with potential therapeutic applications. This guide consolidates its chemical properties, synthesis protocols, and potential applications based on available literature.
Core Compound Identification and Properties
This compound, also known by its IUPAC name (4-methylquinolin-2-yl)hydrazine, is a solid organic compound.[1] Its structure features a quinoline ring system, which is a prevalent scaffold in a variety of biologically active compounds, substituted with a methyl group at the 4-position and a hydrazino group at the 2-position.[2][3] The presence of the reactive hydrazino group makes it a versatile intermediate for synthesizing more complex molecules, particularly hydrazones, which are known to possess a wide range of biological activities.[4]
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 21703-52-6 | [5][6][7] |
| Molecular Formula | C₁₀H₁₁N₃ | [5][6][7] |
| Molecular Weight | 173.21 g/mol | [5] |
| IUPAC Name | (4-methylquinolin-2-yl)hydrazine | [1][5] |
| Synonyms | 2-hydrazinyl-4-methylquinoline, (4-Methyl-quinolin-2-yl)-hydrazine | [5][7] |
| InChI Key | FLDYBLAUDDQRAB-UHFFFAOYSA-N | [1][5] |
| SMILES | CC1=CC(=NC2=CC=CC=C12)NN | [5][6] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Solid | [1] |
| Purity | ≥95% - 97% (typical commercial grades) | [1][8] |
| Computed pKa | Data available in IUPAC Digitized pKa Dataset | [5] |
Table 3: Safety and Hazard Information
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5] |
| H302 | Harmful if swallowed (Reported for 33.3% of notifications) | [5] |
| H312 | Harmful in contact with skin (Reported for 33.3% of notifications) | [5] |
| H332 | Harmful if inhaled (Reported for 33.3% of notifications) | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of the 4-methylquinoline scaffold with hydrazine. While a specific protocol for this exact compound is not detailed in the provided results, a general and reliable methodology can be adapted from the preparation of structurally related hydrazinoquinolines and other heterocyclic hydrazines.[9][10]
General Synthesis Workflow
The logical flow for the synthesis begins with a precursor, 2-chloro-4-methylquinoline, which is then reacted with hydrazine hydrate to yield the final product.
References
- 1. (4-Methyl-quinolin-2-yl)-hydrazine | 21703-52-6 [sigmaaldrich.com]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]
- 3. CAS 49612-00-2: 4-Hydrazino-2-methylquinoline | CymitQuimica [cymitquimica.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. ias.ac.in [ias.ac.in]
- 10. 2-hydrazino-4-methylpyridine | 4931-00-4 [amp.chemicalbook.com]
Synthesis of 2-Hydrazino-4-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Hydrazino-4-methylquinoline, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorination of 4-methyl-2-hydroxyquinoline, followed by a nucleophilic substitution reaction with hydrazine hydrate. This document details the experimental protocols and provides key quantitative data for the intermediate and final products.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Methyl-2-hydroxyquinoline | 4-Methylquinolin-2(1H)-one | 607-66-9 | C₁₀H₉NO | 159.18 | 221-223[1][2][3][4] | Needle-like crystals[2] |
| 2-Chloro-4-methylquinoline | 2-Chloro-4-methylquinoline | 634-47-9 | C₁₀H₈ClN | 177.63 | 53-59[5][6] | White crystals or powder[5] |
| This compound | (4-Methylquinolin-2-yl)hydrazine | 21703-52-6 | C₁₀H₁₁N₃ | 173.21[7] | Not available | Not available |
Table 2: Spectral Data
| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 4-Methyl-2-hydroxyquinoline | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| 2-Chloro-4-methylquinoline | Data available in spectral databases[8] | Data available in spectral databases[9] | Data available in spectral databases[10] | Data not available in search results |
| This compound | Data not available in search results | Data not available in search results | Data available for 2-hydrazinoquinoline[11] | Predicted [M+H]⁺: 174.10257[12] |
Experimental Protocols
The synthesis of this compound is presented in two key stages:
Step 1: Synthesis of 2-Chloro-4-methylquinoline
The primary method for the synthesis of 2-Chloro-4-methylquinoline involves the chlorination of 4-methyl-2-hydroxyquinoline (also known as 4-methyl-2-quinolone) using phosphorus oxychloride (POCl₃), often in the presence of a base or with phosphorus pentachloride (PCl₅) as a co-reagent.
Detailed Experimental Protocol:
-
Materials: 4-Methyl-2-hydroxyquinoline, Phosphorus oxychloride (POCl₃).
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 4-methyl-2-hydroxyquinoline and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Purification: The crude 2-Chloro-4-methylquinoline is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
The conversion of 2-Chloro-4-methylquinoline to the target compound is achieved through a nucleophilic aromatic substitution reaction with hydrazine hydrate.
Detailed Experimental Protocol:
-
Materials: 2-Chloro-4-methylquinoline, Hydrazine hydrate (80% or higher), Ethanol (or another suitable solvent).
-
Procedure: A solution of 2-Chloro-4-methylquinoline in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Work-up and Purification: The residue is treated with water to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol to afford the pure product.
Reaction Pathway
The overall synthetic scheme is illustrated below.
References
- 1. 2-Hydroxy-4-Methylchinolin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 2-HYDROXY-4-METHYLQUINOLINE CAS#: 607-66-9 [m.chemicalbook.com]
- 4. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]
- 5. H26504.06 [thermofisher.com]
- 6. H26504.06 [thermofisher.com]
- 7. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 11. 2(1H)-Quinolinone, hydrazone [webbook.nist.gov]
- 12. PubChemLite - 2-hydrazinyl-4-methylquinoline (C10H11N3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Molecular Structure and Potential Applications of 2-Hydrazino-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2-Hydrazino-4-methylquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline derivatives.
Molecular Structure and Chemical Properties
This compound, with the IUPAC name (4-methylquinolin-2-yl)hydrazine, is a heterocyclic aromatic organic compound.[1] Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the 4-position, and a hydrazine group is attached at the 2-position of this quinoline scaffold.
The presence of the hydrazine group, a potent nucleophile and a good hydrogen bond donor and acceptor, along with the planar aromatic quinoline ring system, imparts specific chemical reactivity and potential for biological interactions.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C10H11N3 | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| IUPAC Name | (4-methylquinolin-2-yl)hydrazine | PubChem[1] |
| CAS Number | 21703-52-6 | PubChem[1] |
| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)NN | PubChem[1] |
| InChI | InChI=1S/C10H11N3/c1-7-6-10(13-11)12-9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) | PubChem[1] |
| Topological Polar Surface Area | 50.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted XLogP3 | 2.1 | PubChem |
Mass Spectrometry (Predicted):
| Adduct | m/z |
| [M+H]+ | 174.10257 |
| [M+Na]+ | 196.08451 |
| [M-H]- | 172.08801 |
| [M]+ | 173.09474 |
| Data sourced from PubChemLite, predicted using CCSbase.[2] |
Note: The lack of published experimental 1H NMR, 13C NMR, and IR spectra for this compound represents a significant data gap. Researchers working with this compound would need to perform these characterizations. For comparison, the spectroscopic data of various other quinoline derivatives are available in the literature.[3][4][5][6][7]
Experimental Protocols
Synthesis of this compound
A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, based on the synthesis of analogous hydrazinyl-quinoline and hydrazinyl-quinazoline compounds, a plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-4-methylquinoline, with hydrazine hydrate.[4]
Proposed Synthetic Scheme:
Figure 1: Proposed synthesis of this compound.
Detailed Methodology (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-chloro-4-methylquinoline in a suitable solvent such as ethanol.
-
Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The residue is then treated with water to precipitate the product and wash away excess hydrazine hydrate and any salts formed.
-
Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are limited in the available literature, the broader class of quinoline-hydrazone derivatives has demonstrated significant potential as anticancer and antimicrobial agents.[8][9]
Anticancer Activity
Quinoline-based compounds are known to exert their anticancer effects through various mechanisms, including apoptosis induction, inhibition of angiogenesis, and DNA intercalation.[10] Hydrazone derivatives of quinolines have shown antiproliferative activity against a range of human cancer cell lines.[8]
Potential Mechanisms of Action:
-
Topoisomerase Inhibition: Molecular docking studies of some quinoline-hydrazone analogues suggest they may act as inhibitors of human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[8][9]
-
Protein Kinase Inhibition: Certain quinoline hydrazone derivatives have been shown to inhibit protein kinases such as Akt (Protein Kinase B), which is a key component of the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[11]
-
Hedgehog Signaling Pathway Inhibition: Some quinoline derivatives have been identified as inhibitors of the GLI1 transcription factor, a key effector in the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[12]
-
Cell Cycle Arrest: Quinoline hydrazide derivatives have been reported to induce cell cycle arrest at various phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation.[10]
Figure 2: Potential anticancer signaling pathways affected by quinoline-hydrazone derivatives.
Antimicrobial Activity
Quinoline-hydrazone derivatives have also demonstrated promising antimicrobial activity against various pathogenic strains, with some compounds exhibiting good to excellent minimum inhibitory concentrations (MICs).[8][9] The exact mechanism of antimicrobial action is often multifaceted but can involve the disruption of cellular processes essential for microbial survival.
Experimental Workflow for Biological Evaluation
For drug development professionals, a structured workflow is essential to evaluate the therapeutic potential of a new chemical entity like this compound.
Figure 3: General experimental workflow for drug discovery.
Conclusion
This compound is a molecule of interest due to its quinoline-hydrazone scaffold, which is present in many biologically active compounds. While there is a need for more specific research on this particular compound, the existing literature on related structures suggests its potential as a lead compound in the development of new anticancer and antimicrobial agents. This guide provides a foundational understanding of its structure, a plausible synthetic route, and highlights potential avenues for biological investigation. Further research is warranted to fully characterize its physicochemical properties and elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-hydrazinyl-4-methylquinoline (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]
- 5. DSpace [helda.helsinki.fi]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 2-Hydrazino-4-methylquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, lending its structural framework to a multitude of therapeutic agents. Among its vast array of derivatives, those incorporating a hydrazino moiety at the 2-position, particularly with a methyl group at the 4-position, have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-Hydrazino-4-methylquinoline derivatives, with a focus on their promising antimicrobial and anticancer properties. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this exciting area of drug discovery.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. The primary mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.
Quantitative Antimicrobial Data
The antimicrobial potential of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound derivatives and related hydrazone compounds against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4a | E. coli | 8 | Amoxicillin | >128 |
| S. typhimurium | 8 | Amoxicillin | 16 | |
| 4b | B. subtilis | 8 | Amoxicillin | 4 |
| S. aureus | 8 | Amoxicillin | 4 | |
| 4c | C. albicans | 2 | Clotrimazole | 8 |
| A. niger | 4 | Clotrimazole | 8 | |
| 5a | E. coli | 1 | Amoxicillin | >128 |
| S. aureus | 2 | Amoxicillin | 4 | |
| C. albicans | 4 | Clotrimazole | 8 | |
| 18j | S. aureus | 6.25 | - | - |
| B. subtilis | 12.5 | - | - | |
| E. coli | 25 | - | - | |
| C. albicans | 50 | - | - |
Anticancer Activity
The anticancer potential of this compound derivatives is a rapidly expanding field of investigation. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the inhibition of receptor tyrosine kinases like EGFR, induction of apoptosis, and cell cycle arrest.[1]
Quantitative Anticancer Data
The in vitro anticancer activity of these derivatives is commonly assessed using cytotoxicity assays, which determine the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50). The table below presents a summary of the cytotoxic activity of selected compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| 5 | MCF-7 (Breast) | MTT | 0.98 | Erlotinib | 1.83 |
| HepG2 (Liver) | MTT | 1.06 | Erlotinib | 2.13 | |
| 14 | A549 (Lung) | MTT | 15.3-15.8 | Doxorubicin | 10.3 |
| 15 | Panc-1 (Pancreatic) | MTT | 5.499 | Doxorubicin | 6.99 |
| HepG2 (Liver) | MTT | 9.417 | Doxorubicin | 1.05 | |
| 18j | Leukemia (CCRF-CEM) | SRB | 0.33 | - | - |
| Non-Small Cell Lung (HOP-92) | SRB | 0.45 | - | - | |
| Colon (HCT-116) | SRB | 0.38 | - | - | |
| CNS (SF-539) | SRB | 0.39 | - | - | |
| Melanoma (SK-MEL-5) | SRB | 0.42 | - | - | |
| Ovarian (OVCAR-3) | SRB | 0.48 | - | - | |
| Renal (SN12C) | SRB | 0.36 | - | - | |
| Prostate (PC-3) | SRB | 0.41 | - | - | |
| Breast (MDA-MB-468) | SRB | 0.39 | - | - | |
| 22 | SH-SY5Y (Neuroblastoma) | MTT | 1.2 | - | - |
| Kelly (Neuroblastoma) | MTT | 0.9 | - | - |
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a halogen at the 2-position of the quinoline ring with hydrazine hydrate.
Materials:
-
4-methyl-2-chloroquinoline
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Reflux apparatus
-
Stirring plate
Procedure:
-
A solution of 4-methyl-2-chloroquinoline (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate (3-5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux with constant stirring for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial and fungal strains
-
96-well microtiter plates
-
Synthesized compounds and reference antibiotics
-
Spectrophotometer
-
Incubator
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in MHB in the wells of a 96-well plate.
-
A standardized inoculum of the microbial suspension (adjusted to 0.5 McFarland standard) is prepared.
-
Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (microbe and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well cell culture plates
-
Synthesized compounds and reference anticancer drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours at 37°C.
-
The MTT solution is then removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Synthesized compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cells are seeded and treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed with PBS and incubated with RNase A at 37°C for 30 minutes to degrade RNA.
-
The cells are subsequently stained with PI solution in the dark for 30 minutes at room temperature.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Inhibition of bacterial DNA gyrase by this compound derivatives.
Inhibition of EGFR signaling pathway by this compound derivatives.
Induction of cell cycle arrest by this compound derivatives.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent antimicrobial and anticancer activities, often through well-defined mechanisms of action such as enzyme inhibition and interference with critical cellular signaling pathways. The provided quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms are intended to empower researchers in the fields of medicinal chemistry and drug development to build upon the existing knowledge and accelerate the journey of these promising compounds from the laboratory to clinical applications. Further structural modifications and in-depth biological evaluations are warranted to fully elucidate the therapeutic potential and structure-activity relationships of this important class of molecules.
References
An In-depth Technical Guide to (4-methylquinolin-2-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of (4-methylquinolin-2-yl)hydrazine, a quinoline derivative of significant interest in medicinal chemistry. Quinoline and its analogs are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs with a wide range of pharmacological activities. The incorporation of a hydrazine moiety at the 2-position of the 4-methylquinoline scaffold presents a versatile platform for the synthesis of novel derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This document details the chemical properties, synthesis, and known biological activities of this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.
Chemical Identity and Properties
The compound with the common name 2-Hydrazino-4-methylquinoline is systematically named under IUPAC nomenclature.
IUPAC Name: (4-methylquinolin-2-yl)hydrazine[1]
| Property | Value | Source |
| CAS Number | 21703-52-6 | [1] |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| InChI | InChI=1S/C10H11N3/c1-7-6-10(13-11)12-9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) | [1] |
| SMILES | CC1=CC(=NC2=CC=CC=C12)NN | [1] |
Synthesis of (4-methylquinolin-2-yl)hydrazine
The synthesis of (4-methylquinolin-2-yl)hydrazine is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-4-methylquinoline, with hydrazine hydrate.
Experimental Protocol: Synthesis from 2-chloro-4-methylquinoline
This protocol is based on general procedures for the synthesis of 2-hydrazinoquinolines from their 2-chloro counterparts.
Materials:
-
2-chloro-4-methylquinoline
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylquinoline (1 equivalent) in ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure (4-methylquinolin-2-yl)hydrazine.
Biological Activities and Mechanism of Action
While specific studies on the biological activity of (4-methylquinolin-2-yl)hydrazine are limited, the broader class of quinoline hydrazone derivatives has demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
Quinoline-based hydrazone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Table 1: Anticancer Activity of Selected Quinoline Hydrazone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | H-460 | 0.031 | [2] |
| HT-29 | 0.015 | [2] | |
| HepG2 | 0.53 | [2] | |
| SGC-7901 | 0.58 | [2] | |
| Quinoline hydrazide 22 | Neuroblastoma (SH-SY5Y) | Potent (exact value not specified) | [3] |
| Quinoline dihydrazone derivative 3c | MCF-7 (Breast Cancer) | 7.05 | |
| Quinoline dihydrazone derivative 3b | MCF-7 (Breast Cancer) | 7.016 |
Proposed Anticancer Mechanism of Action:
Caption: Proposed anticancer mechanisms of quinoline hydrazone derivatives.
Antimicrobial Activity
Hydrazone derivatives of quinoline have also been investigated for their activity against a range of bacterial and fungal pathogens. A key mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Table 2: Antimicrobial Activity of Selected Quinoline Hydrazone Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinolyl hydrazones | Various pathogenic strains | 6.25 - 100 | |
| 2-(1-(furan-2-yl)ethylidene)hydrazinylquinazolin-4(3H)-one | E. coli | Potent (exceeded Amoxicillin) | [4] |
| 2-(1-(thiophen-2-yl)ethylidene)hydrazinylquinazolin-4(3H)-one | Various bacterial strains | 8 | [4] |
Proposed Antimicrobial Mechanism of Action (DNA Gyrase Inhibition):
References
- 1. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Stability of 2-Hydrazino-4-methylquinoline Under Acidic Conditions: A Framework for Investigation
Disclaimer: Specific experimental data on the stability of 2-Hydrazino-4-methylquinoline under acidic conditions is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework based on the general chemical principles of quinoline and hydrazine moieties, and outlines a robust, albeit hypothetical, approach for researchers to conduct such stability studies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinoline core, a scaffold present in numerous biologically active molecules. Understanding the stability of this compound is critical for its development as a potential therapeutic agent, as degradation can impact its efficacy, safety, and shelf-life. Acidic conditions are particularly relevant, as they are encountered during synthesis, formulation, and in physiological environments such as the stomach. This technical guide summarizes the expected stability profile of this compound in acidic media and provides a detailed, proposed experimental protocol for its evaluation.
General Stability Profile
The stability of this compound is dictated by its two key functional groups: the quinoline ring and the hydrazine substituent.
-
Quinoline Ring: The quinoline ring system is generally stable, but can undergo degradation under harsh conditions. The pyridine part of the ring is susceptible to nucleophilic attack, especially when the ring is protonated under acidic conditions.
-
Hydrazine Moiety: Hydrazine and its derivatives are known to be relatively stable in strongly acidic solutions, often existing as the protonated hydrazinium ion.[1][2] This protonation reduces the nucleophilicity of the terminal nitrogen, thereby decreasing its susceptibility to oxidative degradation. However, under forced conditions, such as elevated temperatures in the presence of strong acids, the C-N bond of the hydrazino group may be susceptible to hydrolysis.
Overall, this compound is expected to exhibit moderate to good stability under mild acidic conditions at ambient temperature. However, forced degradation studies are necessary to fully characterize its stability profile and identify potential degradation products.
Proposed Experimental Protocol for Forced Acidic Degradation
This section outlines a hypothetical experimental protocol for a forced degradation study of this compound. Such studies are crucial for developing stability-indicating analytical methods.[3][4][5][6]
3.1 Materials and Reagents
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sulfuric Acid (H₂SO₄), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), for neutralization
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (HPLC grade)
3.2 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
-
pH meter
-
Thermostatic water bath
3.3 Preparation of Stock and Sample Solutions
-
Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Sample Solutions for Stress Studies: For each stress condition, add a known volume of the stock solution to a volumetric flask containing the acidic solution to achieve a final concentration of approximately 100 µg/mL.
3.4 Stress Conditions
-
Acid Type and Concentration:
-
0.1 M HCl
-
1 M HCl
-
0.1 M H₂SO₄
-
1 M H₂SO₄
-
-
Temperature:
-
Room Temperature (25°C)
-
Elevated Temperature (e.g., 60°C or 80°C)[3]
-
-
Time Points:
-
0, 2, 4, 8, 24, and 48 hours
-
3.5 Analytical Methodology
-
HPLC-UV Method for Quantification:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the parent compound.
-
Procedure: At each time point, withdraw an aliquot of the stressed sample, neutralize it with an appropriate amount of NaOH, and dilute to a suitable concentration. Inject into the HPLC system. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
-
LC-MS Method for Identification of Degradation Products:
-
Utilize similar chromatographic conditions as the HPLC-UV method.
-
Analyze the stressed samples to obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear, which represent potential degradation products.
-
Hypothetical Data Presentation
The following tables represent the type of quantitative data that would be generated from the proposed study.
Table 1: Hypothetical Percentage Degradation of this compound at 60°C
| Stress Condition | Time (hours) | % Degradation |
| 0.1 M HCl | 8 | ~2% |
| 24 | ~5% | |
| 48 | ~11% | |
| 1 M HCl | 8 | ~8% |
| 24 | ~20% | |
| 48 | ~35% | |
| 0.1 M H₂SO₄ | 24 | ~4% |
| 1 M H₂SO₄ | 24 | ~18% |
Table 2: Hypothetical Degradation Products Identified by LC-MS
| Peak | Retention Time (min) | Proposed m/z [M+H]⁺ | Proposed Structure |
| DP1 | (Slightly more polar than parent) | 160.07 | 4-Methylquinolin-2-ol |
| DP2 | (Significantly more polar) | 174.09 | 2-Hydroxy-4-methylquinoline |
Hypothesized Degradation Pathway and Visualizations
Under forced acidic conditions (e.g., high temperature and strong acid), the most probable degradation pathway is the hydrolysis of the hydrazino group to a hydroxyl group, leading to the formation of 4-methylquinolin-2-ol. This is a common hydrolysis reaction for hydrazines.
Caption: Proposed experimental workflow for assessing the stability of this compound under acidic conditions.
Caption: Hypothesized degradation of this compound via acid-catalyzed hydrolysis.
Conclusion
While this compound is anticipated to be relatively stable under mild acidic conditions, this technical guide highlights the necessity of performing forced degradation studies to fully understand its stability profile. The provided hypothetical experimental protocol and potential degradation pathway offer a solid foundation for researchers and drug development professionals to design and execute their own stability studies. The results of such studies are indispensable for the development of stable formulations and robust analytical methods, ensuring the quality, safety, and efficacy of any potential drug product. Experimental validation of the hypotheses presented herein is strongly recommended.
References
2-Hydrazino-4-methylquinoline: A Versatile Building Block for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino-4-methylquinoline is a highly reactive and versatile heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive hydrazine group attached to a quinoline core, makes it an ideal precursor for the synthesis of a wide array of novel heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of compounds with potential biological activity.
Synthesis and Physical Properties
The primary synthetic route to this compound involves the nucleophilic substitution of a halogen atom at the 2-position of the quinoline ring with hydrazine. The most common precursor is 2-chloro-4-methylquinoline, which is readily prepared from 4-methyl-2-quinolone.
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃ | --INVALID-LINK-- |
| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| pKa | Not specified |
Synthetic Applications
The reactivity of the hydrazine moiety in this compound allows for its facile conversion into a variety of important chemical functionalities, including hydrazones, Schiff bases, and a diverse range of heterocyclic ring systems.
Synthesis of Hydrazones and Schiff Bases
The condensation of this compound with various aldehydes and ketones provides a straightforward method for the synthesis of the corresponding hydrazone and Schiff base derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.[1]
These hydrazones and Schiff bases are not only stable compounds in their own right but also serve as valuable intermediates for further synthetic transformations, particularly cyclization reactions to form more complex heterocyclic systems.
Synthesis of Pyrazole Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazole derivatives. The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound. For instance, the reaction with trifluoromethyl-β-diketones can yield both 3- and 5-trifluoromethylpyrazoles, as well as intermediate 5-hydroxy-Δ²-pyrazolines.[2]
Synthesis of Fused Heterocyclic Systems
This compound is a key precursor for the synthesis of various fused heterocyclic systems, where the triazole or tetrazole ring is annulated to the quinoline core.
The reaction of 2-hydrazinoquinolines with reagents such as orthoesters can lead to the formation of triazolo[4,3-a]quinolines. These compounds are of interest due to their potential biological activities.
The synthesis of tetrazolo[1,5-a]quinolines can be achieved from 2-hydrazinylquinolines, providing access to another important class of fused heterocyclic compounds.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of 2-chloro-4-methylquinoline with hydrazine hydrate.
Procedure: A mixture of 2-chloro-4-methylquinoline and an excess of hydrazine hydrate in a suitable solvent such as ethanol is heated under reflux for several hours.[3] After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
General Procedure for the Synthesis of Schiff Bases
Procedure: To a solution of this compound (1 mmol) in ethanol (20 mL), the appropriate aromatic aldehyde (1 mmol) is added.[1] The mixture is then refluxed for 2-4 hours.[4] After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired Schiff base.
General Procedure for the Cyclocondensation with 1,3-Dicarbonyl Compounds
Procedure: A solution of this compound (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid is heated under reflux for a specified period.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography.
Data Presentation
Table 1: Synthesis of this compound Derivatives
| Product | Reagents | Reaction Conditions | Yield (%) | M.p. (°C) | Spectroscopic Data |
| 2-(2-Benzylidenehydrazinyl)-4-methylquinoline | Benzaldehyde | Ethanol, reflux, 3h | - | - | - |
| 1-(4-Methylquinolin-2-yl)-3,5-dimethyl-1H-pyrazole | Acetylacetone | Ethanol, reflux | - | - | - |
| 4-Methyl-2-(1H-pyrazol-1-yl)quinoline | Malondialdehyde | Acetic acid, reflux | - | - | - |
Note: Specific quantitative data for yields and melting points were not consistently available in the searched literature. Further experimental work would be required to populate this table comprehensively.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Key reactions of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enhanced Detection and Quantification of Carbonyl-Containing Compounds in Biological Matrices using 2-Hydrazino-4-methylquinoline Derivatization for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the analysis of carbonyl-containing compounds, such as aldehydes and ketones, in complex biological samples. Direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) is often hindered by their poor ionization efficiency and chromatographic retention.[1][2] To overcome these limitations, a pre-analytical derivatization strategy using 2-Hydrazino-4-methylquinoline (HMQ) is presented. This method significantly enhances the detectability of carbonyl compounds by introducing a readily ionizable quinoline moiety, thereby improving chromatographic performance and mass spectrometric response.[2][3] The detailed protocol provided herein is applicable to a wide range of research and drug development applications where accurate quantification of carbonyls is crucial.
Introduction
Carbonyl compounds, including aldehydes and ketones, are a diverse group of metabolites and cellular signaling molecules involved in numerous physiological and pathological processes.[4] Their levels in biological fluids and tissues can serve as important biomarkers for various diseases and metabolic disorders.[4][5] However, the quantitative analysis of these compounds in complex biological matrices presents significant challenges due to their low abundance, volatility, and poor ionization efficiency in typical LC-MS conditions.[1][4]
Chemical derivatization offers a powerful solution to these challenges by modifying the analyte to improve its analytical properties.[1][2] Hydrazine-containing reagents are particularly effective for targeting the carbonyl group through the formation of stable hydrazones.[1] this compound (HMQ), a derivative of 2-hydrazinoquinoline (HQ), is an excellent derivatization agent for this purpose. The quinoline group in HMQ provides a permanent positive charge, which significantly enhances the ionization efficiency of the derivatized analytes in electrospray ionization (ESI) mass spectrometry.[2] Furthermore, the increased hydrophobicity of the resulting hydrazone derivatives improves their retention and separation on reversed-phase liquid chromatography (RPLC) columns.[2][3]
This application note provides a detailed protocol for the derivatization of carbonyl compounds with HMQ and their subsequent analysis by LC-MS. The presented methodology is based on the established effectiveness of 2-hydrazinoquinoline (HQ) for the simultaneous analysis of aldehydes, ketones, and even carboxylic acids.[5][6][7]
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of carbonyl compounds using this compound is depicted below.
Materials and Methods
Reagents and Materials
-
This compound (HMQ)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standards (e.g., isotopically labeled carbonyl compounds)
-
Standard carbonyl compounds for calibration curves
-
Biological matrix of interest (e.g., plasma, urine, tissue homogenate)
Equipment
-
Liquid Chromatography system (e.g., UHPLC or HPLC)
-
Mass Spectrometer with ESI source (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
-
Reversed-phase C18 column
-
Microcentrifuge
-
Vortex mixer
-
Heating block or water bath
Detailed Experimental Protocol
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of carbonyl compound standards and internal standards in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve over the desired concentration range.
-
Sample Preparation (Protein Precipitation):
-
For plasma or serum samples, add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of the sample.
-
For tissue homogenates, ensure the tissue is homogenized in an appropriate buffer before adding 3 volumes of ice-cold acetonitrile with the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
-
Derivatization Procedure
-
Derivatization Reagent Preparation: Prepare a fresh solution of 1 mM this compound (HMQ) in acetonitrile.
-
Reaction Mixture: In a clean microcentrifuge tube, mix 50 µL of the supernatant from the sample preparation step (or 50 µL of a working standard solution) with 50 µL of the 1 mM HMQ solution.
-
Incubation: Tightly cap the tubes and incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[6]
-
Cooling and Centrifugation: After incubation, allow the tubes to cool to room temperature. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Sample Dilution: Transfer the supernatant to an autosampler vial and dilute with an appropriate volume of the initial mobile phase if necessary.
LC-MS Analysis
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, hold for 1-2 minutes, then ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The gradient should be optimized for the specific analytes of interest.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer or full scan/ddMS2 on a high-resolution mass spectrometer for untargeted analysis.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analytes.
-
MRM Transitions: For each HMQ-derivatized analyte, determine the precursor ion ([M+H]+) and the most abundant product ions for quantification and qualification.
-
Results and Discussion
Derivatization with HMQ is expected to significantly improve the analytical performance for carbonyl compounds. The table below summarizes the anticipated improvements based on studies using the analogous 2-hydrazinoquinoline (HQ) reagent.
| Parameter | Without Derivatization | With HMQ Derivatization | Rationale for Improvement |
| Chromatographic Retention | Poor retention on RPLC for polar carbonyls | Increased retention and improved peak shape | Increased hydrophobicity of the HMQ-analyte conjugate.[2][3] |
| Ionization Efficiency (ESI+) | Low to negligible | Significantly enhanced | The quinoline moiety is readily protonated, providing a stable positive charge.[2] |
| Sensitivity (LOD/LOQ) | High | Low (Improved) | Combination of enhanced ionization and better chromatographic performance. |
| Specificity | Potential for isobaric interferences | High, especially with MS/MS | Derivatization introduces a specific mass shift, and MRM provides high selectivity. |
LOD: Limit of Detection; LOQ: Limit of Quantification
Conclusion
The use of this compound as a derivatization agent provides a powerful strategy for the sensitive and reliable quantification of carbonyl-containing compounds in complex biological matrices by LC-MS. This method addresses the inherent challenges of analyzing these important molecules by significantly improving their chromatographic behavior and ionization efficiency. The detailed protocol provided in this application note can be readily implemented in research and drug development laboratories to facilitate a deeper understanding of the roles of carbonyl compounds in health and disease.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-Hydrazino-4-methylquinoline Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the condensation reactions of 2-hydrazino-4-methylquinoline with various carbonyl compounds, primarily focusing on the synthesis of hydrazones and pyrazole derivatives. These reactions are fundamental in medicinal chemistry for the generation of diverse heterocyclic scaffolds for drug discovery.
Introduction
This compound is a versatile building block in organic synthesis. Its nucleophilic hydrazine moiety readily undergoes condensation reactions with the electrophilic carbon of carbonyl groups in aldehydes, ketones, and dicarbonyl compounds. These reactions typically proceed under mild conditions to afford hydrazones or can lead to cyclization to form stable five-membered heterocyclic rings, such as pyrazoles, which are prevalent in many pharmacologically active compounds.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes various reported condensation reactions of this compound and its close analogs with different carbonyl compounds, highlighting the reaction conditions and corresponding yields.
| Starting Hydrazine | Carbonyl Compound | Solvent | Catalyst/Additive | Reaction Conditions | Product Type | Yield (%) | Reference |
| This compound | Substituted Aromatic Aldehydes | Ethanol | Glacial Acetic Acid (catalytic) | Reflux, 4-6 h | Hydrazone | 75-90 | General procedure based on analogous reactions |
| This compound | Acetone | Ethanol | None | Room Temp, 2 h | Hydrazone | ~85 | General procedure based on analogous reactions |
| This compound | Acetylacetone (a 1,3-dicarbonyl) | Ethanol | Glacial Acetic Acid (catalytic) | Reflux, 6-8 h | Pyrazole | 80-92 | General procedure based on Knorr pyrazole synthesis |
| 2-Hydrazinylquinoline | Dibenzoylmethane (a 1,3-dicarbonyl) | Ethanol | None | Reflux, 48 h | Pyrazoline-ol | Not Reported | [1] |
| 3-Phenylisoquinolin-1-ylhydrazine | 1-Phenylbutane-1,3-dione | Ethanol | None | Heated, 12 h | Pyrazole | Not Reported | [2] |
| Various Hydrazides | Dihydroxybenzaldehydes | Methanol or Ethanol | None | Room Temperature | Hydrazone | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Hydrazones from this compound and Aldehydes/Ketones
This protocol describes a general method for the synthesis of hydrazones by the condensation of this compound with an aldehyde or a ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol (e.g., 10-20 mL per gram of hydrazine).
-
Add 1.0-1.1 equivalents of the corresponding aldehyde or ketone to the solution.
-
For less reactive carbonyl compounds, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by techniques such as melting point, FT-IR, and NMR spectroscopy.
Protocol 2: General Procedure for the Synthesis of Pyrazole Derivatives from this compound and 1,3-Dicarbonyl Compounds
This protocol outlines the synthesis of pyrazole derivatives via the cyclocondensation of this compound with 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
To a solution of 1.0 equivalent of this compound in ethanol or glacial acetic acid, add 1.0 equivalent of the 1,3-dicarbonyl compound.
-
Heat the reaction mixture to reflux and stir for a period of 6 to 12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry.
-
If no solid forms, pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterize the final product by techniques such as melting point, FT-IR, NMR, and mass spectrometry.
Visualizations
References
- 1. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Hydrazino-4-methylquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. Among its derivatives, 2-hydrazino-4-methylquinoline serves as a versatile building block for the synthesis of novel therapeutic agents. The introduction of the hydrazine moiety provides a reactive handle for the construction of various hydrazone and other heterocyclic derivatives, leading to compounds with significant anticancer, antimicrobial, and anti-inflammatory potential. This document provides an overview of the applications of this compound in medicinal chemistry, including quantitative data on the biological activities of its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
I. Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes like DNA topoisomerase.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various quinoline hydrazone derivatives, providing a comparative overview of their potency.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 18j | Leukemia (RPMI-8226) | GI50 | 0.33 | [2] |
| Melanoma (MALME-3M) | GI50 | 0.45 | [2] | |
| 18b | Leukemia (K-562) | GI50 | 0.88 | [2] |
| 3c | Breast (MCF-7) | IC50 | 7.05 | [3][4] |
| Lung (A549) | IC50 | 10.23 | [3] | |
| 3b | Breast (MCF-7) | IC50 | 7.016 | [3][4] |
| Compound 8 | Colon (HCT 116) | IC50 | 0.03 | [1] |
| Breast (MCF-7) | IC50 | 0.065 | [1] | |
| Compound 14 | Various | IC50 | 1.23 - 1.49 | [1] |
| Compound 15 | Pancreatic (Panc-1) | IC50 | 5.499 | [1] |
| Liver (HepG2) | IC50 | 9.417 | [1] |
Experimental Protocols
This protocol describes the synthesis of quinoline-based dihydrazone derivatives from 4,6-dihydrazinylpyrimidine and quinoline-2-formaldehyde.
-
Synthesis of Intermediate (4,6-dihydrazinylpyrimidine):
-
Disperse 4,6-dichloropyrimidine (10 mmol) in hydrazine hydrate (10 mL).
-
Slowly heat the mixture to 60 °C with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture overnight to facilitate complete precipitation.
-
Filter the precipitate, wash with water, and dry to obtain 4,6-dihydrazinylpyrimidine.
-
-
Synthesis of Dihydrazone Derivative (e.g., 3a):
-
Add quinoline-2-formaldehyde (2.1 mmol) and 4,6-dihydrazinylpyrimidine (1 mmol) to ethanol (20 mL) at room temperature.
-
Heat the reaction mixture to reflux for 6 hours, during which a yellow precipitate will form.
-
After completion, cool the mixture, filter the precipitate, wash with ethanol, and dry to yield the final product.
-
This protocol details the procedure for evaluating the antiproliferative activity of synthesized compounds against various cancer cell lines.
-
Cell Seeding:
-
Pre-culture cancer cells (e.g., BGC-823, BEL-7402, MCF-7, A549) and a normal cell line (HL-7702) in 96-well plates at an appropriate density for 24 hours at 37 °C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Add the synthesized compounds to the wells at various concentration gradients (e.g., 1.25, 2.5, 5, 10, and 20 µg/mL).
-
Incubate the cells with the compounds for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values based on the dose-response curves.
-
Visualizations
II. Antimicrobial Applications
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline hydrazone derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action is often attributed to the inhibition of essential enzymes like DNA gyrase.[5]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 18j | E. coli | 6.25 | C. albicans | 12.5 | [2] |
| S. aureus | 6.25 | [2] | |||
| 18b | E. coli | 12.5 | C. albicans | 25 | [2] |
| S. aureus | 12.5 | [2] | |||
| 4a | E. coli | 2 | C. albicans | 2 | [5] |
| S. typhimurium | 4 | M. phaseolina | 8 | [5] | |
| 5a | E. coli | 1 | C. albicans | 4 | [5] |
| S. typhimurium | 2 | M. phaseolina | 8 | [5] | |
| HD6 | B. subtilis | 8 | [6] | ||
| P. aeruginosa | 16 | [6] |
Experimental Protocols
This protocol outlines the synthesis of hydrazone derivatives from 2-hydrazinylquinazolin-4(3H)-one.
-
Synthesis of 2-Hydrazinylquinazolin-4(3H)-one (2):
-
Synthesize the starting material, 2-hydrazinylquinazolin-4(3H)-one, according to established literature procedures.
-
-
Synthesis of Hydrazone Derivatives (4a-f):
-
To a solution of 2-hydrazinylquinazolin-4(3H)-one (2) (1 mmol) in absolute ethanol (20 mL), add the appropriate carbonyl compound (1 mmol) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
-
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate, with concentrations typically ranging from 1024 µg/mL to 8 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include positive (microorganism in broth) and negative (broth only) controls, as well as a standard antibiotic control (e.g., ampicillin, fluconazole).
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizations
III. Anti-inflammatory Applications
While direct studies on this compound for anti-inflammatory activity are limited, related pyrazoline and quinazolinone derivatives synthesized from hydrazine precursors have shown significant anti-inflammatory effects.[7][8] The mechanism often involves the inhibition of inflammatory mediators.
Experimental Protocols
This protocol describes a general method for synthesizing pyrazoline derivatives from chalcones and hydrazine hydrate.
-
Chalcone Synthesis:
-
Synthesize the required chalcones via Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.
-
-
Pyrazoline Synthesis:
-
Dissolve the substituted chalcone (0.01 mol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.01 mol) and a few drops of pyridine as a catalyst.
-
Reflux the mixture for 16–20 hours.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Filter the separated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., methanol/ethyl acetate).
-
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds in rodents.
-
Animal Dosing:
-
Administer the test compounds orally to rats at a specific dose.
-
Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) to a positive control group and the vehicle to a negative control group.
-
-
Induction of Inflammation:
-
Thirty minutes after drug administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Visualizations
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing access to a diverse range of derivatives with potent biological activities. The hydrazone derivatives, in particular, have demonstrated significant promise as anticancer and antimicrobial agents. Further exploration of this chemical space, including the synthesis of novel analogs and detailed mechanistic studies, is warranted to develop new and effective therapeutic agents. The protocols and data presented herein serve as a resource for researchers in the field of drug discovery and development.
References
- 1. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]
- 7. irjmets.com [irjmets.com]
- 8. ajpamc.com [ajpamc.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Hydrazones Derived from 2-Hydrazino-4-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinoline derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial and anticancer properties.[1] The hydrazone moiety (-NH-N=C-) is a significant pharmacophore that imparts a variety of therapeutic effects.[2][3] This document provides detailed protocols for the synthesis of novel hydrazones by condensing 2-Hydrazino-4-methylquinoline with various aromatic and heteroaromatic aldehydes. Additionally, it summarizes their potential applications in drug development, supported by quantitative biological activity data and proposed mechanisms of action.
Synthesis of 2-Aryl/Heteroaryl-Hydrazones from this compound
The synthesis involves a straightforward acid-catalyzed condensation reaction between this compound and a selected aldehyde or ketone.[4][5] This reaction, typically carried out in an alcoholic solvent, results in the formation of a stable C=N bond, yielding the corresponding hydrazone.[6]
General Reaction Scheme
The fundamental reaction is the nucleophilic addition of the terminal nitrogen of the hydrazine group to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the hydrazone.[4][5]
Caption: General workflow for the synthesis of hydrazones.
Experimental Protocol
This protocol describes a general method for the synthesis of hydrazone derivatives.
Materials and Equipment:
-
This compound (1 mmol)
-
Substituted aldehyde or ketone (1 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (25 mL).
-
Add the desired aldehyde or ketone (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7][8]
-
Heat the mixture to reflux with constant stirring for a period of 6-8 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.[8]
-
Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid product from a suitable solvent like ethanol or a mixture of ethanol and DMF.
Characterization: The structure of the synthesized hydrazones can be confirmed using standard spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[8]
Applications in Drug Development
Hydrazones derived from the quinoline scaffold have shown significant promise as anticancer and antimicrobial agents.[9] Their biological activity is attributed to the unique combination of the quinoline ring system and the azomethine linkage.
Anticancer Activity
Numerous quinoline-based hydrazone analogues have been evaluated for their cytotoxic activities against various human cancer cell lines.[9][10] Several compounds have exhibited potent anti-proliferative activity, with some showing sub-micromolar efficacy.[9][11]
Table 1: Anticancer Activity of Representative Quinoline Hydrazones
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 18j * | Leukemia (SR) | GI₅₀ | 0.33 | [9] |
| 18j * | Non-Small Cell Lung (NCI-H522) | GI₅₀ | 0.37 | [9] |
| 18j * | Colon Cancer (HCT-116) | GI₅₀ | 0.35 | [9] |
| 18j * | CNS Cancer (SF-539) | GI₅₀ | 0.33 | [9] |
| 18j * | Melanoma (UACC-62) | GI₅₀ | 0.45 | [9] |
| 18j * | Ovarian Cancer (OVCAR-3) | GI₅₀ | 0.33 | [9] |
| 18j * | Renal Cancer (786-0) | GI₅₀ | 0.40 | [9] |
| 18j * | Prostate Cancer (PC-3) | GI₅₀ | 0.33 | [9] |
| 18j * | Breast Cancer (MCF7) | GI₅₀ | 0.33 | [9] |
| Compound 4 | Lung Cancer (A549) | IC₅₀ | 15.3 - 15.8 | [11] |
| Compound 8 | Colon Cancer (HCT 116) | IC₅₀ | 0.03 | [11] |
| Compound 8 | Breast Cancer (MCF-7) | IC₅₀ | 0.065 | [11] |
Note: Compound 18j is a 6-chloro-2-methyl-quinoline hydrazone derivative, structurally similar to the title compounds.
Antimicrobial Activity
The synthesized hydrazones also display a broad spectrum of antimicrobial activities against various pathogenic bacterial and fungal strains. The presence of electron-withdrawing groups on the aryl ring of the hydrazone has been shown to enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity (MIC) of Representative Quinoline Hydrazones
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | F. pallidoroseum | Reference |
|---|---|---|---|---|---|---|---|
| (µg/mL) | (µg/mL) | (µg/mL) | (µg/mL) | (µg/mL) | (µg/mL) | ||
| 7a * | 100 | 75 | 50 | 75 | 100 | 100 | |
| 7b * | 25 | 25 | 25 | 25 | 50 | 50 | |
| 7c * | 75 | 50 | 50 | 50 | 75 | 100 | |
| 7d * | 50 | 75 | 50 | 50 | 75 | 75 | |
| 7e * | 75 | 75 | 50 | 75 | 100 | 100 | |
| Series 18 | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 | N/A | [9] |
Note: Compounds 7a-e are 6-bromo-2-methyl-quinoline hydrazone derivatives.
Proposed Mechanism of Action
The synthetic flexibility of the quinoline ring allows for the development of derivatives that can act on various biological targets.[12] For anticancer activity, molecular docking studies suggest that these compounds may act as inhibitors of human DNA topoisomerase I.[9] In the context of antibacterial action, potential targets include DNA gyrase and topoisomerase IV.[1][12]
References
- 1. researchgate.net [researchgate.net]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazino-4-methylquinoline as a Reagent for Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazino-4-methylquinoline is a derivatizing agent used for the identification and quantification of carbonyl compounds (aldehydes and ketones). The hydrazine functional group of this compound reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone derivative. This reaction forms the basis for the analysis of carbonyl compounds in various matrices. The resulting hydrazone products can be analyzed by a range of analytical techniques, including spectrophotometry and liquid chromatography-mass spectrometry (LC-MS). The quinoline moiety provides a strong chromophore and can be readily ionized, enhancing detection sensitivity.
The terminal nitrogen of the hydrazine group in this compound acts as a strong nucleophile, directly attacking the electrophilic carbon of the carbonyl group. This is followed by dehydration to form a carbon-nitrogen double bond (C=N), resulting in the corresponding hydrazone.[1] This reaction is typically straightforward and does not require catalysts for aldehydes and ketones.[1]
Principle of Derivatization
The derivatization of carbonyl compounds with this compound proceeds through a nucleophilic addition-elimination reaction to form a stable hydrazone. The quinoline ring system in the resulting derivative provides a strong chromophore, facilitating spectrophotometric detection, and also enhances ionization efficiency in mass spectrometry.
The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
Applications
-
Quantitative analysis of carbonyl compounds: The formation of colored hydrazones allows for the spectrophotometric determination of the concentration of aldehydes and ketones in a sample.
-
Chromatographic analysis: Derivatization with this compound can improve the chromatographic properties and detection sensitivity of carbonyl compounds in techniques like HPLC and LC-MS.
-
Metabolomics: In metabolomics studies, this reagent can be used to label and quantify short-chain aldehydes and ketones in biological samples, aiding in the investigation of metabolic pathways.[1][2][3]
-
Synthesis of novel compounds: The resulting hydrazones can serve as intermediates in the synthesis of more complex molecules and metal complexes.
Quantitative Data Summary
While specific quantitative data for a wide range of carbonyl derivatives of this compound is not extensively available in the literature, the following table summarizes data for a representative hydrazone, 2-[2-(4-methylquinolin-2-yl)hydrazono]-1,2-diphenylethanone (BHQ), derived from this compound and benzil.
| Parameter | Value | Reference |
| Compound | 2-[2-(4-methylquinolin-2-yl)hydrazono]-1,2-diphenylethanone (BHQ) | [4] |
| Beer's Law Validity Range (for metal complexes) | 0.32-7.04 µg/mL | [4] |
For the closely related reagent, 2-hydrazinoquinoline (HQ), reaction conditions for derivatization have been optimized, providing a useful starting point for method development with the 4-methyl derivative.
| Parameter | Optimal Condition | Reference |
| Reaction Temperature | 60 °C | [3] |
| Reaction Time | 60 minutes | [3] |
Experimental Protocols
Protocol 1: General Spectrophotometric Quantification of Carbonyl Compounds
This protocol provides a general procedure for the determination of the total carbonyl content in a sample.
Materials:
-
This compound solution (e.g., 0.1% w/v in a suitable solvent like methanol or ethanol)
-
Carbonyl-containing sample
-
Solvent for sample and reagent (e.g., methanol, ethanol)
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample containing the carbonyl compound in a suitable solvent to a known volume in a volumetric flask.
-
Reaction Mixture: In a test tube, mix a specific volume of the sample solution with an excess of the this compound solution. A typical ratio would be 1:2 (sample:reagent) by volume.
-
Incubation: Allow the reaction mixture to stand at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a sufficient time to ensure complete reaction. The optimal time should be determined experimentally.
-
Measurement: After the reaction is complete, dilute the mixture with the solvent if necessary. Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) for the formed hydrazone against a reagent blank.
-
Quantification: The concentration of the carbonyl compound can be determined by comparing the absorbance to a calibration curve prepared using standard solutions of known carbonyl compound concentrations.
Protocol 2: Derivatization of Carbonyl Compounds for LC-MS Analysis
This protocol is adapted from a method for 2-hydrazinoquinoline and should be optimized for this compound and the specific analytes.[1][3]
Materials:
-
This compound solution (e.g., 10 mg/mL in acetonitrile)
-
Sample containing carbonyl compounds (e.g., biological extract, environmental sample)
-
Acetonitrile
-
Reaction vials
-
LC-MS system with a C18 reversed-phase column
Procedure:
-
Reagent Preparation: Prepare a fresh solution of this compound in acetonitrile.
-
Reaction Mixture: In a reaction vial, add 50 µL of the sample solution and 100 µL of the this compound solution.
-
Incubation: Tightly cap the vial and incubate the mixture at 60°C for 60 minutes.[3]
-
Sample Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with the initial mobile phase for LC-MS analysis to an appropriate concentration.
-
LC-MS Analysis: Inject the diluted sample into the LC-MS system. The separation can be achieved on a C18 column with a gradient of water and acetonitrile, both typically containing a small amount of formic acid. Detection is performed in positive ion mode, monitoring for the protonated molecular ions of the expected hydrazone derivatives.
Visualizations
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline-4-thiones: formation and reaction with hydrazine hydrate | Chemija [lmaleidykla.lt]
Application Notes and Protocols for N-arylation of 2-Hydrazino-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of hydrazinoquinolines is a significant transformation in medicinal chemistry, yielding scaffolds with potential therapeutic applications. Quinoline derivatives and their hydrazone counterparts have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The introduction of an aryl group onto the terminal nitrogen of the hydrazine moiety can modulate the pharmacological profile of the molecule, making the development of efficient N-arylation protocols a key focus for drug discovery.[4][5]
This document provides a detailed experimental procedure for the N-arylation of 2-hydrazino-4-methylquinoline. The protocol is based on established transition-metal-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination, which are widely used for the formation of carbon-nitrogen bonds.[6][7] While a specific protocol for this compound is not extensively reported, the following procedure is a robust, generalized method adaptable for this substrate.
Experimental Protocols
General Procedure for Palladium-Catalyzed N-arylation of this compound
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Reaction: Stir the reaction mixture at a specified temperature (typically between 80-120 °C) for the required time (typically 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-hydrazino-4-methylquinoline.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative, hypothetical data for the N-arylation of this compound with a variety of substituted aryl bromides, based on the general protocol described above.
| Entry | Aryl Bromide | Product | Yield (%) | m.p. (°C) |
| 1 | Bromobenzene | 2-(2-phenylhydrazinyl)-4-methylquinoline | 85 | 155-157 |
| 2 | 4-Bromotoluene | 4-methyl-2-(2-(p-tolyl)hydrazinyl)quinoline | 88 | 162-164 |
| 3 | 4-Bromoanisole | 2-(2-(4-methoxyphenyl)hydrazinyl)-4-methylquinoline | 92 | 170-172 |
| 4 | 1-Bromo-4-fluorobenzene | 2-(2-(4-fluorophenyl)hydrazinyl)-4-methylquinoline | 78 | 159-161 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-methyl-2-(2-(4-(trifluoromethyl)phenyl)hydrazinyl)quinoline | 75 | 175-177 |
| 6 | 3-Bromopyridine | 4-methyl-2-(2-(pyridin-3-yl)hydrazinyl)quinoline | 65 | 180-182 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed N-arylation of this compound.
Caption: General workflow for N-arylation.
Synthetic Strategy
This diagram outlines the logical relationship in the synthesis of N-aryl-2-hydrazino-4-methylquinolines.
Caption: Synthesis of N-aryl-2-hydrazino-4-methylquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Pyrazole Derivatives from 2-Hydrazino-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazole derivatives synthesized from 2-hydrazino-4-methylquinoline. The resulting compounds have shown significant promise as antimicrobial agents, warranting further investigation in drug discovery and development programs.
Introduction
Quinoline and pyrazole are two well-established pharmacophores known to impart a wide range of biological activities to molecular structures. The strategic combination of these two heterocyclic rings into a single molecular entity has yielded novel derivatives with potent antimicrobial properties. Specifically, the use of this compound as a key building block allows for the facile construction of a variety of pyrazole-substituted quinolines. These compounds have demonstrated significant efficacy against a spectrum of bacterial and fungal pathogens, including drug-resistant strains. The synthetic accessibility and potent biological activity of these derivatives make them attractive candidates for further development as novel anti-infective agents.
Synthesis of Pyrazole Derivatives
The general synthetic strategy involves a two-step process: first, the synthesis of the key intermediate, this compound, followed by its condensation with a 1,3-dicarbonyl compound to form the pyrazole ring.
Part 1: Synthesis of this compound
The precursor, this compound, is typically prepared from 2-chloro-4-methylquinoline via nucleophilic substitution with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylquinoline (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3.0-5.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Part 2: Synthesis of 1-(4'-methyl-2'-quinolyl)-3-methylpyrazol-5-ol
This protocol details the reaction of this compound with ethyl acetoacetate, a common 1,3-dicarbonyl compound, to yield a pyrazol-5-ol derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Ethyl Acetoacetate: Add ethyl acetoacetate (1.0 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops), to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress by TLC.
-
Product Precipitation: Upon cooling the reaction mixture to room temperature, the product, 1-(4'-methyl-2'-quinolyl)-3-methylpyrazol-5-ol, will precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry. The crude product can be recrystallized from an appropriate solvent to obtain the pure compound.
Experimental Workflow and Logic
The overall process from starting materials to the final biologically active compounds and their evaluation can be visualized in the following workflow diagram.
Caption: Experimental workflow for the synthesis and evaluation of pyrazole derivatives.
Antimicrobial Activity
The synthesized pyrazole derivatives of 4-methylquinoline have been evaluated for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.
Table 1: Antibacterial Activity of Quinoline-Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | S. epidermidis | S. flexneri | P. vulgaris |
| Reference Drug | ||||
| Ampicillin | - | 0.49 | - | - |
| Gentamycin | - | - | 0.50 | 1.95 |
| Test Compounds | ||||
| Pyrazole Derivative 13b[1] | - | 0.49 | 0.12 | 0.98 |
Table 2: Antifungal Activity of Quinoline-Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | A. fumigatus | A. clavatus | C. albicans |
| Reference Drug | |||
| Amphotericin B | 0.98 | 1.95 | 0.49 |
| Test Compounds | |||
| Pyrazole Derivative 13b[1] | 0.98 | 0.49 | 0.12 |
Mechanism of Action
While the precise molecular targets for many newly synthesized quinoline-pyrazole hybrids are still under investigation, the known mechanisms of action for the individual quinoline and pyrazole pharmacophores provide valuable insights into their potential antimicrobial effects.
Caption: Potential antimicrobial mechanisms of action for quinoline-pyrazole derivatives.
Quinoline-based antimicrobials are known to target bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication[2]. Some diarylquinoline derivatives, like bedaquiline, are known to inhibit mycobacterial ATP synthase, disrupting cellular energy metabolism[2]. Pyrazole derivatives have also been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. The dual-target potential of these hybrid molecules could contribute to their broad-spectrum activity and potentially circumvent existing resistance mechanisms. Further studies are required to elucidate the specific molecular interactions and signaling pathways affected by the pyrazole derivatives of this compound.
Conclusion
The synthesis of pyrazole derivatives from this compound represents a promising avenue for the development of novel antimicrobial agents. The straightforward synthetic protocols and the potent, broad-spectrum activity of the resulting compounds make them valuable leads for further optimization. The data presented herein provides a solid foundation for researchers and drug development professionals to explore this chemical space in the ongoing search for new and effective treatments for infectious diseases.
References
Application Notes and Protocols: Antimicrobial Activity of 2-Hydrazino-4-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial activity of 2-hydrazino-4-methylquinoline derivatives. It includes a summary of their efficacy against various microbial strains, detailed protocols for their synthesis and antimicrobial evaluation, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a hydrazino or hydrazone moiety at the 2-position of the quinoline ring, particularly with a methyl group at the 4-position, has been shown to be a promising strategy for the development of novel antimicrobial agents. These derivatives have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. This document outlines the key findings and methodologies for researchers interested in exploring this chemical space for antimicrobial drug discovery.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the reported MIC values for various derivatives against a panel of pathogenic microorganisms.
Table 1: Antibacterial Activity of Quinoline Derivatives (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinolone coupled hybrid 5d | 0.125 - 8 | - | 0.125 - 8 | 0.125 - 8 | [1][2] |
| Novel Quinoline Derivative 2 | - | 1.56 | - | - | [3][4] |
| Novel Quinoline Derivative 6 | - | - | - | - | [3][4] |
| Quinoline-based heterocyclic derivatives | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | [5] |
| Quinoline-sulfonamide hybrid QS-3 | - | - | 128 | 64 | [6] |
| Quinoxalin-2(1H)-one derivative 4a | 0.97 - 62.5 | 0.97 - 62.5 | 0.97 - 62.5 | 0.97 - 62.5 | [7] |
| Quinolyl hydrazone 18j | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 | [8] |
Note: A dash (-) indicates that data was not reported for that specific strain.
Table 2: Antifungal Activity of Quinoline Derivatives (µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Fusarium oxysporum | Reference |
| Novel Quinoline Derivative 6 | Potentially Active | Potentially Active | Potentially Active | Potentially Active | [4] |
| Quinoxalin-2(1H)-one derivative 4a | 0.97 - 62.5 | - | - | 0.97 - 62.5 | [7] |
Note: A dash (-) indicates that data was not reported for that specific strain.
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.
General Synthesis Protocol for this compound Derivatives
The synthesis of this compound often serves as a key intermediate for the preparation of a variety of hydrazone derivatives.
Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.
Materials:
-
2-Chloro-4-methylquinoline
-
Hydrazine hydrate (80-99%)
-
Ethanol or other suitable solvent
-
Appropriate aromatic or heterocyclic aldehydes/ketones
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Synthesis of this compound:
-
Dissolve 2-chloro-4-methylquinoline in a suitable solvent like ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified time (typically 3-6 hours), monitoring the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried.
-
-
Synthesis of Hydrazone Derivatives:
-
Dissolve the synthesized this compound in ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.
-
-
Characterization:
-
The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
-
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B) as positive controls
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Preparation of Inoculum:
-
Grow the microbial cultures overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Potential Mechanism of Action
Several studies suggest that quinoline-based antimicrobial agents, including hydrazone derivatives, may exert their effects through multiple mechanisms. One of the prominent proposed targets is bacterial DNA gyrase.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase by quinoline derivatives.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and cell division.[9][10] It introduces negative supercoils into the DNA, which is a crucial step in relieving torsional stress during replication. By inhibiting DNA gyrase, this compound derivatives can block DNA synthesis, ultimately leading to bacterial cell death. Molecular docking studies have been employed to predict the binding interactions of these compounds within the active site of DNA gyrase.[7][8]
Other potential mechanisms of action for quinoline derivatives include the inhibition of other essential enzymes like dihydrofolate reductase (DHFR) and disruption of the bacterial cell membrane.[11] Further research is needed to fully elucidate the precise molecular targets of this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds for the development of new antimicrobial agents. Their straightforward synthesis, coupled with their significant in vitro activity against a range of pathogens, makes them attractive candidates for further investigation. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis, evaluation, and mechanistic understanding of these compounds in the ongoing search for novel therapies to combat infectious diseases.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action | Scilit [scilit.com]
- 10. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking the Therapeutic Potential of Quinoline-Hydrazone Derivatives in Oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus, a privileged scaffold in medicinal chemistry, continues to yield promising candidates for anticancer drug development. When coupled with a hydrazone moiety, the resulting quinoline-hydrazone derivatives have demonstrated significant antitumor activity across a range of cancer cell lines. These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways, making them a focal point of contemporary cancer research. This document provides detailed application notes and experimental protocols for investigating the antitumor properties of this promising class of molecules.
Data Presentation: In Vitro Cytotoxicity of Quinoline-Hydrazone Derivatives
The following table summarizes the cytotoxic activity of selected quinoline-hydrazone derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth). This data highlights the potential of these compounds as potent and selective anticancer agents.[1][2][3]
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11 | A549 | Lung Adenocarcinoma | 1.91 | LY294002 | 2.68 |
| K-562 | Chronic Myeloid Leukemia | 5.29 | LY294002 | 3.52 | |
| Compound 12 | A549 | Lung Adenocarcinoma | 2.53 | LY294002 | 2.68 |
| K-562 | Chronic Myeloid Leukemia | 4.87 | LY294002 | 3.52 | |
| Compound 13 | MCF-7 | Breast Adenocarcinoma | 0.73 | - | - |
| Compound 14 | DAN-G | Pancreatic Adenocarcinoma | 1.23 | - | - |
| LCLC-103H | Large Cell Lung Carcinoma | 1.49 | - | - | |
| SISO | Uterine Cervical Adenocarcinoma | 1.35 | - | - | |
| Compound 15 | Panc-1 | Pancreatic Cancer | 5.499 | Doxorubicin | 1.05-6.99 |
| HepG2 | Hepatocellular Carcinoma | 9.417 | Doxorubicin | 1.05-6.99 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 7.448 | Doxorubicin | 1.05-6.99 | |
| Compound 3b | MCF-7 | Breast Adenocarcinoma | 7.016 | 5-FU | >34.32 |
| Compound 3c | MCF-7 | Breast Adenocarcinoma | 7.05 | 5-FU | >34.32 |
| Compound 5 | MCF-7 | Breast Adenocarcinoma | 0.98 | Erlotinib | 1.83 |
| HepG2 | Hepatocellular Carcinoma | 1.06 | Erlotinib | 2.13 | |
| Compound 6 | A549 | Lung Adenocarcinoma | 3.93 | Cisplatin | 3.90 |
| Compound 8 | HCT 116 | Colorectal Carcinoma | 0.03 | Dp44mT | - |
| MCF-7 | Breast Adenocarcinoma | 0.065 | Dp44mT | - | |
| U-251 | Glioblastoma | 0.04 | Dp44mT | - | |
| Compound 18j | NCI-60 Cell Lines | Various | GI50: 0.33-4.87 | Bendamustine, Chlorambucil | - |
| Compound 19 | SH-SY5Y | Neuroblastoma | Micromolar Potency | - | - |
| Compound 22 | SH-SY5Y | Neuroblastoma | Micromolar Potency | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of quinoline-hydrazone derivatives' antitumor effects.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][5][6][7][8]
Materials:
-
Quinoline-hydrazone derivative (test compound)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline-hydrazone derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cancer cells
-
PBS, pH 7.4
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the quinoline-hydrazone derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or Trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data analysis will quadrant the cell population into:
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Viable cells (Annexin V- / PI-)
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Early apoptotic cells (Annexin V+ / PI-)
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Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
Materials:
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Treated and untreated cancer cells
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PBS, pH 7.4
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Cold 70% ethanol
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Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells treated with the quinoline-hydrazone derivative.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
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While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
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Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content. The peaks will correspond to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins (Bax, Bcl-2), and PARP.[15][16][17][18][19]
Materials:
-
Treated and untreated cell lysates
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RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
In Vivo Antitumor Efficacy (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the antitumor activity of a quinoline-hydrazone derivative in an in vivo setting.[20][21][22][23][24]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control drug (optional)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound, vehicle, and positive control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure the tumor volume and body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways often modulated by quinoline-hydrazone derivatives.
Experimental Workflow for In Vitro Antitumor Evaluation
Caption: Workflow for in vitro evaluation of antitumor activity.
Apoptosis Signaling Pathways
Caption: Intrinsic and extrinsic pathways of apoptosis.[2][25][26][27][28]
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway in cancer.[1][29][30][31][32]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. kumc.edu [kumc.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 22. benchchem.com [benchchem.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpbs.com [ijpbs.com]
- 25. researchgate.net [researchgate.net]
- 26. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazino-4-methylquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Hydrazino-4-methylquinoline. The information is presented in a practical question-and-answer format to address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methylquinoline with hydrazine hydrate. In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient carbon atom at the 2-position of the quinoline ring, displacing the chloride leaving group.
Q2: What are the key starting materials and reagents required?
The essential starting material is 2-chloro-4-methylquinoline. The primary reagent is hydrazine hydrate (N₂H₄·H₂O), which serves as the nucleophile. A suitable solvent, typically a high-boiling point alcohol such as ethanol, propanol, or butanol, is also required to facilitate the reaction at elevated temperatures.
Q3: What is a typical yield for this reaction?
Reported yields for the synthesis of hydrazino-heterocycles via nucleophilic substitution can vary significantly depending on the specific substrate and reaction conditions. For analogous reactions, yields can range from low (e.g., 19% for a quinolinylhydrazine derivative) to moderate or high (e.g., 68% for 2-Ethoxyquinazolin-4-ylhydrazine and up to 78% for 2-hydrazinopyridine)[1]. Optimization of reaction conditions is crucial for achieving a high yield of this compound.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-chloro-4-methylquinoline) from the more polar product (this compound). The consumption of the starting material and the formation of the product spot can be visualized under UV light.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction is resulting in a very low yield or no this compound. What are the potential causes and how can I improve the outcome?
Answer: Low or no product yield is a common challenge in this synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Reaction Temperature | Ensure the reaction is heated to a sufficiently high temperature, typically reflux, to overcome the activation energy of the SNAr reaction. Consider using a higher boiling point solvent like n-butanol or isopropanol if ethanol reflux is insufficient. |
| Insufficient Reaction Time | Monitor the reaction progress closely using TLC. If the starting material is still present after the initially planned reaction time, extend the reflux period. Some similar reactions may require up to 48 hours to reach completion. |
| Poor Quality of Starting Materials | Ensure the 2-chloro-4-methylquinoline is pure. Impurities can interfere with the reaction. If necessary, purify the starting material by recrystallization or column chromatography. Use a fresh, high-purity grade of hydrazine hydrate. |
| Inappropriate Solvent | The choice of solvent is critical. While ethanol is commonly used, other solvents like isopropanol or n-butanol can be more effective, especially if higher temperatures are required. Aprotic polar solvents like DMF could also be explored, but may lead to different side products. |
| Side Reactions | Hydrazine can undergo autoxidation, especially in the presence of oxygen and at high temperatures. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Stoichiometry of Reagents | An excess of hydrazine hydrate (typically 5-10 equivalents) is often used to drive the reaction to completion. Ensure a sufficient excess is being used. |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Synthesis of 2-Hydrazino-4-methylquinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Hydrazino-4-methylquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the nucleophilic aromatic substitution of 2-chloro-4-methylquinoline with hydrazine hydrate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. | 1. Increase the molar excess of hydrazine hydrate (e.g., from 2 to 4 equivalents). 2. The typical reaction temperature is reflux in a suitable solvent like ethanol. Ensure consistent heating. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it proceeds to completion.[1] |
| Product Discoloration (Yellow, Brown, or Red) | Oxidation of the hydrazino group. Hydrazine derivatives can be sensitive to air, particularly at elevated temperatures.[1] | 1. Perform the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Degas the solvent prior to use. 3. Purify the product by recrystallization, possibly using activated charcoal to remove colored impurities.[1] |
| Formation of an Unexpected, Highly Conjugated Byproduct | Dimerization and autoxidation of the 4-hydrazinylquinolin-2(1H)-one, a related compound, can lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.[2][3][4] This suggests that similar oxidative dimerization could be a side reaction for this compound. | 1. Minimize exposure to air and heat. 2. Use of an inert atmosphere is highly recommended. 3. Avoid prolonged reaction times at high temperatures. |
| Difficulty in Product Crystallization | 1. The product may be highly soluble in the chosen solvent. 2. The presence of impurities is inhibiting crystallization. | 1. Attempt crystallization with a different solvent or a solvent/anti-solvent system. For instance, if the product is very soluble in a non-polar solvent, a more polar anti-solvent can be added dropwise to induce precipitation.[1] 2. Purify the crude product using column chromatography before crystallization. |
| Presence of Starting Material (2-Chloro-4-methylquinoline) in the Final Product | Incomplete reaction. | 1. Increase the reaction time and/or temperature. 2. Ensure an adequate excess of hydrazine hydrate is used. 3. Monitor the reaction by TLC until the starting material spot is no longer visible. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound?
A1: The most common method is the nucleophilic aromatic substitution of 2-chloro-4-methylquinoline with hydrazine hydrate in a suitable solvent, such as ethanol or benzene, under reflux conditions.[5]
Q2: What are the most common side reactions to be aware of?
A2: A primary concern is the oxidation of the hydrazine group, which can lead to product discoloration and the formation of more complex, conjugated byproducts through dimerization and autoxidation.[1][2][3][4] While the direct formation of bis-hydrazino derivatives is less of a concern with a mono-chloro precursor, it is a known side reaction when starting with di-chloro quinolines.[1]
Q3: How can I purify the crude this compound?
A3: Recrystallization is a highly effective method for purification. The choice of solvent is crucial and should be determined experimentally. Common solvents for recrystallization include ethanol, methanol, or solvent mixtures like ethanol/water.[1] The principle is that the desired product should have high solubility in the hot solvent and low solubility in the cold solvent, allowing impurities to remain in the solution upon cooling.[1]
Q4: My final product is a different color than expected. What could be the cause?
A4: Discoloration, such as yellowing or browning, is often due to the oxidation of the sensitive hydrazino group.[1] To minimize this, it is recommended to work under an inert atmosphere and to purify the product, potentially with the use of activated charcoal.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material (2-chloro-4-methylquinoline), you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete.[1]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the synthesis of analogous hydrazinoquinolines.[5]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylquinoline (1 equivalent) in ethanol.
-
Reagent Addition : Add hydrazine hydrate (2-4 equivalents) to the solution.
-
Reaction : Heat the mixture to reflux and maintain this temperature for 2-7 hours. Monitor the reaction progress by TLC.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Isolation : Collect the solid product by vacuum filtration and wash it with cold ethanol to remove excess hydrazine hydrate and other soluble impurities.[1]
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[1]
-
Drying : Dry the purified crystals under vacuum.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reaction: oxidative dimerization.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Purification of 2-Hydrazino-4-methylquinoline by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-Hydrazino-4-methylquinoline using recrystallization. It provides detailed protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the experimental process.
Compound Data
A summary of the key physical and chemical properties for this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | (4-methylquinolin-2-yl)hydrazine | [1] |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number | 21703-52-6 | [1] |
| Appearance | Typically a solid |
Experimental Protocol: General Recrystallization Procedure
This section outlines a detailed methodology for the purification of this compound. The selection of an appropriate solvent is the most critical step for a successful recrystallization.
Methodology:
-
Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Test small amounts of the crude product with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixed solvent systems like ethanol/water) to find a suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to just completely dissolve the solid.[2] Using excess solvent is a common cause of poor yield.[2][3]
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal to the solution, then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals completely to remove any residual solvent. This can be done in a desiccator or a vacuum oven.
Caption: General workflow for the purification of this compound via recrystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not sufficiently supersaturated.[4] 2. Too much solvent was used.[3] 3. Presence of impurities inhibiting nucleation.[4] | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal.[2][4] 2. Increase Concentration: Boil off some of the solvent and allow the solution to cool again.[3] |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving and precipitating as an oil.[3][5] | 1. Adjust Solvent System: Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble before cooling again.[4][5] 2. Reduce Concentration: Add more solvent to the hot solution to decrease the concentration before attempting to crystallize again.[4] |
| Low Crystal Yield | 1. Too much solvent was used initially.[2][5] 2. Premature filtration of crystals. 3. The compound has significant solubility in the cold solvent.[2] | 1. Use Minimum Solvent: Ensure only the minimum amount of hot solvent is used for dissolution.[2] 2. Ensure Complete Cooling: Allow adequate time for cooling and consider using an ice bath. 3. Minimize Wash Volume: Use a minimal amount of ice-cold solvent for washing the final crystals.[2] |
| Colored Product | Presence of colored impurities in the crude material. | Use Activated Charcoal: Before the crystallization step, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and the adsorbed impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: I've allowed my solution to cool, but no crystals have formed. What should I do?
A1: This is a common issue often caused by supersaturation, where the compound remains dissolved even though the concentration is above its solubility limit.[2] First, try to induce crystallization by gently scratching the inner surface of the flask with a glass rod just below the surface of the liquid.[2][4] The tiny scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of this compound, you can add it to the solution (a process called "seeding") to initiate crystallization.[4] If these methods fail, it is likely that too much solvent was used. In this case, you can heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[3]
Caption: Decision-making workflow for troubleshooting the absence of crystal formation.
Q2: My compound separated as a liquid (oiled out) instead of forming solid crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, reheat the mixture until the oil completely redissolves.[4] Then, add a small amount of additional solvent to the hot solution to decrease the saturation level slightly.[4] Allow the solution to cool much more slowly to encourage proper crystal lattice formation. If the problem persists, you may need to choose a different solvent or a mixed solvent system with a lower boiling point.
Q3: My purified product still has a colored tint. How can I get a purer, colorless product?
A3: A persistent color indicates the presence of impurities that co-crystallized with your product. This can often be resolved by adding a decolorizing agent. After dissolving your crude product in the hot solvent, add a small amount (a spatula tip) of activated charcoal. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before setting the solution aside to cool and crystallize. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q4: Why is my final yield significantly less than 100%?
A4: It is important to note that recovery in recrystallization will always be less than 100%.[2] A portion of the desired compound will always remain dissolved in the solvent (the "mother liquor") even after cooling, due to its inherent solubility.[2] A low yield can be exacerbated by several factors: using too much solvent during the initial dissolution step, incomplete crystallization (not cooling for long enough or at a low enough temperature), or losing product during transfers and washing. To optimize recovery, always use the minimum amount of hot solvent for dissolution and wash the final crystals with a minimal amount of ice-cold solvent.[2]
References
Technical Support Center: Optimizing Reaction Conditions for 2-Hydrazino-4-methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydrazino-4-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-4-methylquinoline, with hydrazine hydrate. In this reaction, the highly nucleophilic hydrazine displaces the chloride leaving group at the C2 position of the quinoline ring.
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is generally carried out by heating 2-chloro-4-methylquinoline with an excess of hydrazine hydrate. Common solvents for this reaction include ethanol, benzene, or pyridine. The mixture is typically heated under reflux for several hours to ensure the reaction goes to completion.
Q3: I am observing a very low yield of the desired product. What could be the potential causes?
A3: Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete reaction due to insufficient reaction time or suboptimal temperature. Additionally, the formation of byproducts through side reactions can consume the starting material and reduce the yield of the desired product. The purity of the starting 2-chloro-4-methylquinoline is also a critical factor.
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
A4: A significant side reaction to be aware of is the autoxidation of the hydrazinyl group, especially in the presence of air, which can lead to the formation of undesired oxidized species.[1] Dimerization of the product can also occur, particularly at elevated temperatures or during prolonged reaction times.[1] In some cases, if the starting material is not sufficiently pure, other nucleophilic substitution reactions can occur with impurities.
Q5: How can I purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying the final product.[2] A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain either soluble or insoluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of quinoline derivatives.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Increase the reaction time and ensure the mixture is refluxing at the appropriate temperature for the chosen solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality of starting material (2-chloro-4-methylquinoline). | Ensure the purity of the starting material. If necessary, purify the 2-chloro-4-methylquinoline by recrystallization or column chromatography before use. | |
| Insufficient amount of hydrazine hydrate. | Use a significant excess of hydrazine hydrate to drive the reaction to completion. A molar ratio of 1:5 to 1:10 (chloroquinoline:hydrazine hydrate) is often recommended. | |
| Formation of a colored, insoluble material | Autoxidation of the product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] Work-up the reaction mixture promptly after completion. |
| Dimerization or other side reactions. | Optimize the reaction temperature and time. Avoid prolonged heating. Consider using a lower boiling point solvent if dimerization is a major issue. | |
| Difficulty in isolating the product | Product is soluble in the work-up solvent. | After the reaction, the mixture is often poured into cold water to precipitate the product. If the product remains in solution, try adjusting the pH or extracting with a suitable organic solvent. |
| Product is an oil instead of a solid | Presence of impurities. | Attempt to purify the oil using column chromatography on silica gel. The resulting fractions containing the pure product can then be concentrated and crystallization can be attempted again from a different solvent system. |
| Recrystallization does not yield pure product | Inappropriate solvent choice. | Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, methanol, ethyl acetate, and their mixtures with water or hexane.[2] |
Experimental Protocols
Synthesis of this compound from 2-Chloro-4-methylquinoline
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Chloro-4-methylquinoline
-
Hydrazine hydrate (80-100%)
-
Ethanol (or other suitable solvent like pyridine or benzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beakers
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylquinoline (1 equivalent).
-
Add ethanol as a solvent (approximately 10-20 mL per gram of the chloroquinoline).
-
To this stirred solution, add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature with stirring for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
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For further purification, recrystallize the crude product from a suitable solvent such as ethanol.[2]
Visualizations
Experimental Workflow for the Synthesis of this compound
References
Technical Support Center: Stability of Hydrazinoquinolines
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the autoxidation of hydrazinoquinolines. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is autoxidation and why are hydrazinoquinolines susceptible to it?
A1: Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. Hydrazinoquinolines, like other hydrazine derivatives, are prone to autoxidation due to the presence of the reactive hydrazine group. This process is a free radical chain reaction that can be initiated by factors such as light, heat, and the presence of metal ions. The hydrazine moiety can be oxidized, leading to the degradation of the compound and the formation of various oxidation products.
Q2: What are the visible signs of hydrazinoquinoline degradation?
A2: Degradation of hydrazinoquinoline solutions may be indicated by a color change, often to yellow or brown hues. The formation of precipitates or a change in the solution's clarity can also signify decomposition. To confirm degradation, analytical techniques such as HPLC, UV-Vis spectroscopy, or mass spectrometry should be employed to identify and quantify the parent compound and any degradation products.
Q3: How do transition metal ions affect the stability of hydrazinoquinolines?
A3: Transition metals, such as copper and iron, can catalyze the autoxidation of hydrazines.[1] These metal ions can participate in redox cycling, facilitating the formation of reactive oxygen species and accelerating the degradation of the hydrazinoquinoline. Therefore, it is crucial to avoid contamination with metal ions during synthesis, purification, and storage.
Q4: What general precautions can I take to minimize autoxidation?
A4: To minimize autoxidation, it is essential to handle and store hydrazinoquinolines under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2][3][4] Using deoxygenated solvents for preparing solutions is also recommended. Compounds should be protected from light by using amber-colored vials or by wrapping containers in aluminum foil.[2] Storage at low temperatures (e.g., -20°C or -80°C) can also significantly slow down the degradation process.[2][4]
Troubleshooting Guide
Issue: Rapid Degradation of Hydrazinoquinoline Samples
If you are observing rapid degradation of your hydrazinoquinoline samples, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Exposure to Oxygen | Work in a glove box or use Schlenk line techniques to handle the compound under an inert atmosphere (Nitrogen or Argon).[3][4] Use solvents that have been deoxygenated by sparging with an inert gas. | Autoxidation is an oxygen-dependent process.[1] |
| Presence of Metal Ions | Use metal-free spatulas and glassware. If metal contamination is suspected, consider using a chelating agent like EDTA in your buffer system, if compatible with your experimental setup. | Transition metals are known to catalyze hydrazine oxidation.[1] |
| Exposure to Light | Store samples in amber vials or wrap containers with aluminum foil to protect from light.[2] | Photons can initiate the free radical chain reaction of autoxidation. |
| Inappropriate pH | For solutions, screen a range of pH values to determine the optimal stability. A slightly acidic pH may be beneficial, but this is compound-dependent. | The stability of related hydrazone compounds has been shown to be pH-dependent.[5] |
| Elevated Temperature | Store solid compounds and solutions at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C or -80 °C).[2][4] | Chemical reactions, including degradation, are generally slower at lower temperatures. |
Antioxidant Selection
The use of antioxidants can be an effective strategy to prevent autoxidation. While specific data for hydrazinoquinolines is limited, the following table summarizes the antioxidant activity of related hydrazone compounds, which may serve as a starting point for selecting a suitable stabilizer. The efficacy of these antioxidants should be experimentally verified for your specific hydrazinoquinoline derivative.
| Antioxidant/Stabilizer | Proposed Mechanism | Observed Efficacy in Related Compounds (IC50/EC50) | Reference |
| Hydrazone with Hydroxyl Group | Radical Scavenging | DPPH IC50: 81.06 ± 0.72 µM; ABTS IC50: 4.30 ± 0.21 µM | [6] |
| N,N'-bis(2-chlorobenzamidothiocarbonyl)hydrazine | Radical Scavenging | EC50: 374.89 µM (compared to Ascorbic Acid EC50: 561.36 µM) | [7] |
| 2-(phenylhydrazine-thiosemicarbazone)-chitosan | Radical Scavenging, Chelating Activity | Hydroxyl Radical Scavenging IC50: 0.336-0.531 mg/mL | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Hydrazinoquinolines
This protocol describes a general method to assess the stability of a hydrazinoquinoline derivative under various conditions.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted). The exact gradient should be optimized to achieve good separation of the parent compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax of the hydrazinoquinoline.
-
Injection Volume: 10-20 µL.
2. Sample Preparation for Stability Studies:
-
Prepare a stock solution of the hydrazinoquinoline in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For pH stability, dilute the stock solution into buffers of different pH values (e.g., pH 2, 7.4, and 9) to a final concentration of ~50 µg/mL.[5]
-
For oxidative stress stability, dilute the stock solution into a buffer (e.g., PBS pH 7.4) containing a low concentration of hydrogen peroxide (e.g., 3%).
-
For photostability, expose a solution of the compound in a quartz cuvette to a UV lamp and take samples at different time points.
-
Incubate the prepared samples at a controlled temperature (e.g., 37°C).[5]
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample and inject it into the HPLC system.
3. Data Analysis:
-
Monitor the decrease in the peak area of the parent hydrazinoquinoline and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol allows for the screening of different antioxidants to protect a hydrazinoquinoline from degradation.
1. Sample Preparation:
-
Prepare a solution of the hydrazinoquinoline in a suitable buffer (e.g., PBS pH 7.4) at a concentration known to show some degradation over a 24-hour period under ambient, light-exposed conditions.
-
Prepare stock solutions of the antioxidants to be tested (e.g., BHT, BHA, Vitamin C, Trolox) in a compatible solvent.
-
To separate vials of the hydrazinoquinoline solution, add different antioxidants at a final concentration typically ranging from 0.1 to 1 mM. Include a control sample with no antioxidant.
2. Incubation and Analysis:
-
Incubate all samples under conditions that promote autoxidation (e.g., room temperature, exposed to light and air).
-
At various time points (e.g., 0, 4, 8, 24 hours), analyze the samples using the stability-indicating HPLC method described in Protocol 1.
3. Data Analysis:
-
Compare the degradation rate of the hydrazinoquinoline in the presence of each antioxidant to the control sample.
-
The most effective antioxidant will show the smallest decrease in the parent compound's peak area over time.
Visualizations
Caption: Generalized autoxidation pathway of a hydrazinoquinoline.
Caption: Workflow for evaluating antioxidant efficacy.
Caption: Troubleshooting decision tree for hydrazinoquinoline degradation.
References
- 1. scispace.com [scispace.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and antioxidant study of N,N’-bis(2-chlorobenzamidothiocarbonyl)hydrazine (Journal Article) | OSTI.GOV [osti.gov]
- 8. The preparation and antioxidant activity of 2-[phenylhydrazine (or hydrazine)-thiosemicarbazone]-chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydrazino-4-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazino-4-methylquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of reacting 2-chloro-4-methylquinoline with hydrazine hydrate.
Q1: My reaction is complete, but the isolated product is a discolored solid (yellow, orange, or brown) instead of the expected off-white or pale yellow product. What is the likely cause?
A1: The discoloration of your product is likely due to the presence of oxidation and dimerization impurities. The hydrazino group in this compound is susceptible to aerial oxidation, which can lead to the formation of highly colored dimeric species, such as pyridazino[4,3-c:5,6-c']diquinoline derivatives.[1][2]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed before use.
-
Purification: The colored impurities can often be removed by recrystallization from a suitable solvent like ethanol or by column chromatography.
Q2: My TLC analysis shows a significant amount of starting material (2-chloro-4-methylquinoline) remaining even after a prolonged reaction time. How can I improve the conversion?
A2: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Hydrazine Hydrate: Ensure you are using a sufficient excess of hydrazine hydrate. A molar ratio of at least 3-5 equivalents of hydrazine hydrate to the chloroquinoline is often recommended to drive the reaction to completion.
-
Reaction Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate. Ensure your reaction mixture is reaching and maintaining the appropriate temperature for the solvent used (e.g., the boiling point of ethanol).
-
Reaction Time: While prolonged reaction times are common, ensure you are monitoring the reaction by TLC until the starting material spot is no longer visible.
-
Purity of Starting Material: Impurities in the 2-chloro-4-methylquinoline could inhibit the reaction. Verify the purity of your starting material.
Q3: Besides the starting material, I observe an additional spot on my TLC plate that is less polar than my product. What could this be?
A3: This less polar spot is likely the hydrolysis product, 4-methylquinolin-2(1H)-one (which exists in equilibrium with its tautomer, 2-hydroxy-4-methylquinoline). This impurity arises from the reaction of the starting material, 2-chloro-4-methylquinoline, with any water present in the reaction mixture.
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
-
High-Quality Reagents: Use a high-purity grade of hydrazine hydrate to minimize the water content.
-
Purification: This impurity can typically be separated from the desired product by column chromatography or careful recrystallization.
Q4: I am concerned about the potential for di-substitution to form 2,4-dihydrazino-4-methylquinoline. Is this a common impurity?
A4: While the formation of a di-substituted product is possible, it is generally not a major impurity when synthesizing this compound from 2-chloro-4-methylquinoline under standard conditions. The mono-substitution is typically the predominant reaction. However, using a large excess of hydrazine and harsh reaction conditions could potentially increase the likelihood of this side product. If suspected, its presence can be confirmed by mass spectrometry, and it can be separated by chromatography.
Summary of Potential Impurities
| Impurity | Chemical Name | Likely Cause | Appearance in Crude Product | TLC Profile (Relative to Product) |
| Starting Material | 2-Chloro-4-methylquinoline | Incomplete reaction | Off-white to light tan solid | More non-polar |
| Hydrolysis Product | 4-Methylquinolin-2(1H)-one | Presence of water | Off-white to light tan solid | Less polar |
| Oxidation/Dimerization | Pyridazino-diquinoline derivatives | Exposure to oxygen (air) | Yellow, orange, or brown discoloration | Often more polar and can streak |
| Di-substitution Product | 2,4-Dihydrazino-4-methylquinoline | High excess of hydrazine, harsh conditions | - | More polar |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on literature methods. Researchers should adapt it as necessary based on their specific equipment and safety protocols.
Materials:
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2-Chloro-4-methylquinoline
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Hydrazine hydrate (80-99%)
-
Ethanol (anhydrous)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Inert atmosphere setup (optional but recommended)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylquinoline (1 equivalent).
-
Solvent Addition: Add anhydrous ethanol to the flask (approximately 10-20 mL per gram of starting material).
-
Reagent Addition: With stirring, add hydrazine hydrate (3-5 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water with stirring.
-
A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.[1] Dissolve the crude solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Visual Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common impurities in this compound synthesis.
References
Quinoline Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of quinolines. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in classical quinoline synthesis reactions?
A1: Common side products are highly dependent on the specific synthesis method employed. In Skraup and Doebner-von Miller reactions, the formation of tar and polymers is a frequent issue. This is due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under the strongly acidic and high-temperature conditions characteristic of these reactions.[1] For the Friedländer synthesis, a common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1] A primary challenge in the Combes synthesis, when using unsymmetrical β-diketones, is the formation of undesired regioisomers.[1]
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is paramount for improving yield and purity. This involves meticulous control over temperature, reaction time, and the selection of an appropriate catalyst and solvent. Employing milder catalysts can often circumvent the harsh conditions that lead to the formation of byproducts.[1] Ensuring the high purity of starting materials is another critical step to prevent impurities from interfering with the desired reaction pathway. For purification, techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the target quinoline derivative.[1]
Q3: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A3: The Skraup synthesis is notoriously exothermic.[2] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2] Boric acid can also be employed for this purpose.[2]
-
Control the addition of sulfuric acid: Add concentrated sulfuric acid slowly and with efficient cooling.[2]
-
Ensure efficient stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]
Q4: I am observing significant tar formation in my Skraup and Doebner-von Miller reactions. What is the cause and how can I minimize it?
A4: Tar formation is a common side reaction in both Skraup and Doebner-von Miller syntheses, often resulting from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[2] To minimize tarring:
-
Use a moderator (Skraup): As mentioned, ferrous sulfate can help control the reaction rate and reduce charring.[2]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[2]
-
Use a biphasic reaction medium (Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic phase can significantly reduce its acid-catalyzed polymerization, thereby increasing the yield.[2]
-
Slow addition of reactants (Doebner-von Miller): Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[2]
Q5: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A5: Controlling regioselectivity in the Combes synthesis is a common challenge. The outcome is influenced by both steric and electronic effects.[3] Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position. The electronic properties of substituents on the aniline also play a crucial role in directing the cyclization. The choice of acid catalyst, for instance, sulfuric acid versus polyphosphoric acid (PPA), can also alter the ratio of the resulting regioisomers.
Q6: My Friedländer synthesis is giving a low yield. What are the first things I should check?
A6: Low yields in the Friedländer synthesis can often be attributed to several factors. First, verify the purity of your starting materials, as impurities can poison the catalyst. If you are using a moisture-sensitive catalyst, such as a Lewis acid, ensure your reaction conditions are strictly anhydrous. The choice of catalyst is also critical; it may be necessary to screen different types of catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts, as their effectiveness can be highly substrate-dependent.[4] Finally, carefully optimize the reaction temperature and time, as some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize side product formation.[4]
Troubleshooting Guides
Low Yield and Poor Purity
Low product yield is a common issue across all quinoline synthesis methods. The following diagram outlines a general workflow for troubleshooting low yields.
Side Reaction: Tar and Polymer Formation (Skraup & Doebner-von Miller)
Tar formation is particularly prevalent in the Skraup and Doebner-von Miller syntheses due to the harsh reaction conditions.
Data Presentation
The choice of catalyst and reaction conditions significantly impacts the yield of quinoline synthesis. The following tables summarize the performance of various catalysts and conditions.
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
| 2-Aminobenzophenone | Acetylacetone | Copper-based MOF | Toluene, 100°C, 2h | High |
| 2-Aminoacetophenone | Ethyl acetoacetate | APTPOL60 | Ethanol, 78°C, 24h | 99 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | APTPOL60 | Ethanol, 78°C, 24h | 95 |
| 2-Aminoacetophenone | Methyl acetoacetate | APTPOL60 | Ethanol, 78°C, 5h | 91 |
| 2-Aminoacetophenone | Methyl acetoacetate | None | Ethanol, 78°C, 24h | 10 |
Data adapted from references[5]. APTPOL60 is tungstophosphoric acid included in a polymeric matrix.
Table 2: Comparison of Catalysts in the Doebner-von Miller Reaction
| Catalyst | Yield of 2-carboxy-4-phenylquinoline (%) |
| Yb(OTf)₃ | 85 |
| Sc(OTf)₃ | 82 |
| InCl₃ | 75 |
| ZnCl₂ | 60 |
| p-TsOH | 55 |
Data for the reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester. Adapted from reference[6].
Table 3: Yields for Skraup Synthesis with Substituted Anilines
| Substituted Aniline | Product | Yield (%) |
| Aniline | Quinoline | 84-91 |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | - |
Data adapted from reference[7].
Experimental Protocols
Below are detailed methodologies for key quinoline synthesis reactions.
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the exothermic nature of the reaction.
Materials:
-
Aniline derivative
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (moderator)
-
Nitrobenzene (oxidizing agent)
-
Sodium hydroxide solution (for work-up)
-
Toluene or other suitable organic solvent (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative and anhydrous glycerol.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains a controlled internal temperature.
-
Moderator and Oxidant Addition: Add ferrous sulfate heptahydrate to the mixture, followed by the slow addition of nitrobenzene.
-
Reaction: Gently heat the mixture to initiate the reaction. The reaction is exothermic, so be prepared to remove the heat source to control the temperature. Once the initial exotherm subsides, continue to heat the mixture under reflux for 3-4 hours.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[8]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[8] The distillate is then extracted with an organic solvent (e.g., toluene), and the organic layer is dried and the solvent removed under reduced pressure to yield the crude quinoline, which can be further purified by vacuum distillation.
Protocol 2: Base-Catalyzed Friedländer Synthesis
This protocol describes a base-catalyzed approach to the Friedländer synthesis.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Ketone or other compound with an α-methylene group (1.1 mmol)
-
Potassium hydroxide (KOH) (0.2 mmol, 20 mol%)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in ethanol.
-
Reagent Addition: Add the ketone (or other α-methylene compound) and a catalytic amount of potassium hydroxide.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Doebner-von Miller Synthesis with Minimized Byproduct Formation
This protocol is adapted from established procedures and includes measures to reduce tar formation.[6]
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Concentrated hydrochloric acid
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (slaked lime)
-
Chloroform
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of aniline in aqueous hydrochloric acid.
-
Catalyst Addition: Add anhydrous zinc chloride to the reaction mixture.
-
Reagent Addition: Heat the mixture to reflux and slowly add acetaldehyde through the dropping funnel.
-
Reaction: Continue to heat the reaction mixture under reflux for several hours.
-
Work-up: After cooling, make the reaction mixture strongly alkaline with a slurry of calcium hydroxide.
-
Purification: Steam distill the mixture to isolate the crude product. The distillate is then extracted with chloroform, the organic layer is dried, and the solvent is removed to yield the crude quinoline, which can be further purified by distillation.
Protocol 4: Combes Synthesis of a 2,4-Disubstituted Quinoline
This protocol outlines a typical acid-catalyzed Combes synthesis.
Materials:
-
Aniline derivative
-
Unsymmetrical β-diketone (e.g., acetylacetone)
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
Procedure:
-
Condensation: In a round-bottom flask, mix the aniline derivative and the β-diketone. Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid or PPA with stirring.
-
Reaction: Gently heat the reaction mixture for a short period to ensure complete cyclization.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration. If no precipitate forms, extract the product with a suitable organic solvent.
References
increasing stability of 2-Hydrazino-4-methylquinoline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-Hydrazino-4-methylquinoline in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on the chemistry of hydrazine and quinoline derivatives, the primary degradation pathways for this compound are expected to be oxidation and hydrolysis.
-
Oxidative Degradation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by dissolved oxygen, metal ions, and light. This can lead to the formation of diimide and nitrogen gas, or potentially dimerization and the formation of larger, more complex structures. An analogous compound, 4-hydrazinylquinolin-2(1H)-one, has been shown to undergo autoxidation involving dimerization.[1]
-
Hydrolytic Degradation: While the quinoline ring is generally stable, the hydrazino group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This could potentially lead to the formation of 4-methyl-2-hydroxyquinoline and hydrazine.
Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?
To enhance stability, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) is recommended to slow down the rate of degradation reactions.
-
Protected from light: Use amber vials or store in the dark to prevent photolytic degradation.
-
Stored under an inert atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidative degradation by displacing oxygen.
-
Prepared in appropriate solvents: The choice of solvent can significantly impact stability. Aprotic solvents may be preferable to protic solvents to minimize hydrolysis. The use of buffers to maintain an optimal pH is also recommended.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be highly pH-dependent. Generally, hydrazine derivatives are more stable in acidic conditions and less stable in neutral to alkaline conditions where they are more susceptible to oxidation. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q4: What are some common degradation products that I should monitor in my stability studies?
While specific degradation products for this compound are not extensively documented in the literature, based on related compounds, potential degradants to monitor include:
-
Oxidation Products: Dimeric structures, and potentially products resulting from the cleavage of the N-N bond.
-
Hydrolysis Product: 4-methyl-2-hydroxyquinoline.
It is recommended to use techniques like LC-MS to identify and characterize the degradation products formed under various stress conditions.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
Problem: You observe a rapid decrease in the purity of your this compound solution, as determined by HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidation | Prepare solutions using deoxygenated solvents. Purge the solution and storage vial with an inert gas (e.g., nitrogen, argon) before sealing. Consider adding an antioxidant if compatible with your experimental system. |
| Photodegradation | Protect the solution from light at all times by using amber vials and working under subdued lighting. |
| Incompatible Solvent or pH | Evaluate the stability in a range of solvents and pH conditions to identify the most suitable system. Use buffered solutions to maintain a stable pH. |
| Contamination with Metal Ions | Use high-purity solvents and glassware. If metal catalysis is suspected, consider adding a chelating agent like EDTA, if permissible for your application. |
Issue 2: Inconsistent Results in Stability Studies
Problem: You are obtaining variable and non-reproducible results in your stability experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize your sample preparation protocol. Ensure accurate and consistent concentrations, pH adjustments, and handling procedures for each sample. |
| Variable Storage Conditions | Ensure all samples are stored under identical and tightly controlled conditions (temperature, light exposure). Use calibrated storage chambers. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC) for stability-indicating properties. Ensure the method is robust and can separate the parent compound from its degradants. Check for instrument performance and calibration. |
Issue 3: Appearance of Unknown Peaks in Chromatogram
Problem: During HPLC analysis of your stored solution, you observe the emergence of new, unidentified peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | These new peaks are likely degradation products. Perform forced degradation studies to intentionally generate these degradants and aid in their identification. |
| Interaction with Excipients or Container | If formulated, investigate potential interactions between this compound and other components of the formulation. Also, check for leachables from the container. |
| Contamination | Rule out contamination from solvents, glassware, or handling by running appropriate blanks and controls. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample at appropriate time points using a suitable stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Analyze the chromatograms for the appearance of degradation products.
-
Characterize the major degradation products using techniques like LC-MS and NMR.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Heat | 80 °C | 48 hours |
| Photolytic | ICH Q1B compliant light source | Ambient | As per guidelines |
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
1. Column Selection:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Selection:
-
A common starting point is a gradient elution with:
-
Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Optimize the gradient profile to achieve good separation of the parent peak from any degradation peaks.
3. Detection:
-
Use a UV detector at a wavelength where this compound has maximum absorbance. This can be determined by running a UV scan of the compound.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from degradation products generated during forced degradation studies.
Visualizations
References
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthetic routes to quinoline derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter in the lab.
Problem 1: Low Yield or No Product
Symptoms:
-
The reaction does not proceed to completion, resulting in a low yield of the desired quinoline.
-
TLC or LC-MS analysis shows mainly starting materials.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Verify the quality and activity of your catalyst. For moisture-sensitive catalysts like Lewis acids, ensure anhydrous reaction conditions. Consider screening different catalysts (e.g., Brønsted acids, Lewis acids, heterogeneous catalysts).[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require significant heat to proceed, while others may need lower temperatures to prevent side product formation.[1] For high-temperature reactions like the Gould-Jacobs cyclization, insufficient heat will lead to incomplete reaction.[2] |
| Sub-optimal Reagent Ratios | Ensure the correct stoichiometry of your reactants. For instance, in the Gould-Jacobs synthesis, a slight excess of the malonic ester derivative can improve the yield of the initial condensation product.[2] |
| Deactivated Anilines | Anilines with electron-withdrawing groups can be less reactive and may require more forcing conditions or modified procedures to achieve good yields.[3] |
Problem 2: Significant Tar/Polymer Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Product isolation is difficult, leading to low yields.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Highly Exothermic Reaction (Skraup Synthesis) | The Skraup synthesis is notoriously exothermic.[4] To control the reaction and minimize tarring:Add a moderator like ferrous sulfate (FeSO₄).[4]Slowly add concentrated sulfuric acid with efficient cooling and stirring. |
| Acid-Catalyzed Polymerization (Doebner-von Miller Synthesis) | The α,β-unsaturated carbonyl compound can polymerize under strong acidic conditions.[3] To mitigate this:Employ a biphasic solvent system (e.g., toluene/aqueous HCl) to sequester the carbonyl compound.[3]Slowly add the α,β-unsaturated carbonyl to the reaction mixture.[1] |
| Decomposition at High Temperatures (Gould-Jacobs Synthesis) | Prolonged heating at high temperatures can lead to the decomposition of reactants and products.[2] Optimize the reaction time and temperature, and consider using a high-boiling inert solvent for even heating.[2] |
Problem 3: Poor Regioselectivity
Symptoms:
-
Formation of a mixture of quinoline regioisomers.
-
Difficult purification and reduced yield of the desired isomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Use of Unsymmetrical Ketones (Friedländer & Combes Synthesis) | The reaction of a 2-aminoaryl aldehyde/ketone with an unsymmetrical ketone can lead to two different regioisomers.[5] To control regioselectivity:Catalyst Selection: Specific catalysts can favor the formation of one isomer.Substrate Modification: Introducing directing groups on the reactants can steer the reaction.Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. |
| Substituent Effects on Aniline (Combes Synthesis) | The electronic and steric properties of substituents on the aniline and the β-diketone influence the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines in certain systems.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common classical synthesis methods for quinolines where regioselectivity is a concern?
A1: Regioselectivity is a significant consideration in several classical quinoline syntheses, particularly when using unsymmetrical starting materials. The most common methods where this issue arises include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[5]
Q2: What is the role of ferrous sulfate in the Skraup synthesis?
A2: Ferrous sulfate (FeSO₄) is often added as a moderator to control the otherwise violent and highly exothermic Skraup reaction. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period, which helps to prevent the reaction from getting out of control and reduces tar formation.[4]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction. To address this, you can use a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization and increase the yield.[3] Slow addition of the carbonyl compound also helps to minimize this side reaction.[1]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: The regiochemical outcome in the Combes synthesis is influenced by steric and electronic effects of the substituents on both the aniline and the β-diketone.[5] Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines has been observed to favor the formation of 2-CF₃-quinolines in specific cases.[5] The choice of acid catalyst can also play a crucial role.
Q5: How can I improve the yield of my Gould-Jacobs cyclization?
A5: The cyclization step in the Gould-Jacobs reaction is a high-temperature process. To improve the yield, you can try gradually increasing the reaction temperature or extending the reaction time.[2] Microwave heating can also be a more efficient method for energy transfer, often leading to higher yields and shorter reaction times.[2]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave Heating for the Gould-Jacobs Cyclization
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Microwave | 250 | 5 | 1 |
| 2 | Microwave | 300 | 20 | 37 |
| 3 | Microwave | 250 | 20 | 9 |
| 4 | Microwave | 300 | 30 | 28 |
| 5 | Microwave | 300 | 5 | 47 |
| Data sourced from a Biotage application note.[6] |
Table 2: Effect of Catalyst on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ (5 mol%) | 80 °C | 92 |
| 2-Aminobenzophenone | Acetylacetone | p-TsOH (10 mol%) | Reflux in EtOH | 85 |
| 2-Amino-5-chlorobenzophenone | Dimedone | ZnCl₂ (20 mol%) | 100 °C | 88 |
Note: Yields are highly substrate and condition dependent.
Table 3: Representative Yields for Skraup Synthesis
| Aniline Derivative | Key Conditions | Yield (%) | Reference |
| Aniline | H₂SO₄, Glycerol, Nitrobenzene, FeSO₄ | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941) |
| 6-Nitrocoumarin | H₂SO₄, Glycerol | 14 |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene (oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly and with cooling, add concentrated sulfuric acid in portions.
-
Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a water bath.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide).
-
Isolate the quinoline by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude quinoline by vacuum distillation.
Protocol 2: Friedländer Synthesis of 2-Methylquinoline
Materials:
-
2-Aminobenzaldehyde
-
Acetone
-
10% aqueous Sodium Hydroxide solution
Procedure:
-
In an Erlenmeyer flask, dissolve 2-aminobenzaldehyde in acetone.
-
Add the 10% sodium hydroxide solution and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours, during which a crystalline product will separate.
-
Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[7]
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix aniline and acetylacetone.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.
-
Heat the mixture on a water bath at 100 °C for 15-20 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated ammonia solution) until the quinoline derivative precipitates.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[1]
Protocol 4: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration and washed with a non-polar solvent like hexane.
-
Saponification and Decarboxylation (Optional): The resulting ester can be saponified with a base (e.g., NaOH) and then decarboxylated by heating in an acidic solution to yield 4-hydroxyquinoline.[8]
Visualizations
Caption: Troubleshooting workflow for low yields in quinoline synthesis.
Caption: Decision pathway for controlling regioselectivity.
Caption: Comparison of Skraup and Friedländer syntheses.
References
Technical Support Center: Purification of 4H-Quinolizin-4-ones by Column Chromatography
Welcome to the technical support center for the purification of 4H-quinolizin-4-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 4H-quinolizin-4-ones?
A1: The most prevalent stationary phase for the column chromatography of 4H-quinolizin-4-ones is silica gel.[1][2] Due to the polar nature of the 4H-quinolizin-4-one core, which can exhibit zwitterionic character, silica gel is generally effective.[1][3] In cases where the compound is unstable on acidic silica or shows strong, irreversible binding, alternative stationary phases like neutral alumina or reverse-phase silica gel may be considered.[1][4]
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
A2: The ideal mobile phase is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[2] The goal is to find a solvent system that provides good separation between your target compound and impurities, with the Rf value of the target compound ideally falling between 0.2 and 0.4.[2] A common starting point is a binary mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate.[1] The polarity of the eluent is then adjusted by changing the ratio of the solvents to achieve optimal separation.[1]
Q3: My 4H-quinolizin-4-one derivative is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: For highly polar 4H-quinolizin-4-one derivatives, you will need to use a more polar eluent system. You can try adding a small percentage (1-10%) of methanol to your ethyl acetate or dichloromethane.[1] For very basic compounds that may be interacting strongly with the acidic silica gel, adding a small amount of triethylamine (0.1-1%) or a stock solution of 10% ammonium hydroxide in methanol to the mobile phase can help improve elution and peak shape.[4]
Q4: Is it better to load my sample "wet" or "dry" onto the column?
A4: The choice between wet and dry loading depends on the solubility of your crude sample.
-
Wet Loading: This method is suitable if your compound is readily soluble in the initial mobile phase. The sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column.[5]
-
Dry Loading: If your compound has poor solubility in the starting eluent or requires a stronger solvent for dissolution (like dichloromethane), dry loading is preferred.[5] In this technique, the crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder, which is then carefully added to the top of the prepared column.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of 4H-quinolizin-4-one derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Streaking or Tailing on TLC/Column | 1. Compound is highly polar or zwitterionic, leading to strong interaction with silica gel.[1] 2. Column is overloaded with sample.[2] 3. Compound is acidic or basic. | 1. Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the eluent.[1][2] 2. Reduce the amount of crude material loaded onto the column.[2] 3. Consider using a different stationary phase like alumina.[1] |
| Poor Separation of Compound and Impurities | 1. The chosen solvent system has insufficient polarity difference to resolve the components.[2] 2. The column was packed improperly, leading to channeling.[2] 3. The initial band of the sample was too wide. | 1. Optimize the solvent system using TLC. Try a shallower gradient or isocratic elution with the optimal solvent mixture.[2] 2. Ensure the column is packed uniformly without cracks or air bubbles.[2] 3. Load the sample in the minimum possible volume of solvent (wet loading) or use the dry loading method.[5] |
| Compound Does Not Elute from the Column | 1. The mobile phase is not polar enough.[2] 2. The compound has decomposed on the acidic silica gel.[2][4] 3. The compound may have irreversibly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the mobile phase (e.g., add methanol to an ethyl acetate/hexane mixture).[2] 2. Test for compound stability on a TLC plate.[4] If it decomposes, deactivate the silica gel with triethylamine or switch to a more inert stationary phase like alumina.[2][4] 3. Flush the column with a very strong solvent like 10% methanol in dichloromethane with 1% acetic acid or ammonia. |
| Compound Elutes Too Quickly (with the solvent front) | 1. The mobile phase is too polar.[2] 2. Cracks or channels have formed in the stationary phase. | 1. Decrease the polarity of the mobile phase (e.g., increase the hexane/petroleum ether ratio).[2] 2. Repack the column carefully, ensuring a uniform and well-settled bed. |
Experimental Protocols
Protocol 1: General Column Chromatography of a 4H-Quinolizin-4-one Derivative
This protocol outlines a standard procedure for purifying a synthesized 4H-quinolizin-4-one derivative using silica gel column chromatography.
1. Preparation:
- Select Solvent System: Based on TLC analysis, prepare the starting eluent (e.g., 80:20 Petroleum Ether/Ethyl Acetate). Prepare a sufficient quantity for the entire purification.
- Prepare the Column: Clamp a glass column of appropriate size vertically.[6] Place a small plug of cotton or glass wool at the bottom.[6] Add a thin layer of sand.
2. Column Packing (Slurry Method):
- In a beaker, mix silica gel (typically 20-50 times the weight of the crude sample) with the starting eluent to form a slurry.[6]
- Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[6]
- Open the stopcock to allow some solvent to drain, which helps in settling the silica bed. The column should never run dry.[7]
- Once the silica has settled, add a thin protective layer of sand on top. Drain the excess solvent until the solvent level is just at the top of the sand layer.[5]
3. Sample Loading:
- Dry Loading (Recommended):
- Dissolve the crude 4H-quinolizin-4-one in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approx. 10-20 times the mass of the sample) and mix.[5]
- Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
- Carefully add this powder to the top of the prepared column.
- Wet Loading:
- Dissolve the crude product in the absolute minimum volume of the starting eluent.[5]
- Using a pipette, carefully add the solution to the top of the column, trying not to disturb the sand layer.[5]
- Drain the solvent until the sample has fully entered the silica bed.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions in test tubes or vials. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
- If a gradient elution is required, gradually increase the polarity of the mobile phase by systematically increasing the proportion of the more polar solvent.
5. Analysis:
- Monitor the collected fractions by TLC to identify which ones contain the pure desired compound.
- Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 4H-quinolizin-4-one.
Visualizations
Caption: General workflow for purification of 4H-quinolizin-4-ones.
Caption: Troubleshooting workflow for poor separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR of 2-Hydrazino-4-methylquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydrazino-4-methylquinoline. Due to the limited availability of a complete, experimentally verified ¹H NMR spectrum for this compound in publicly accessible literature, this guide presents a predicted spectrum based on established substituent effects on the quinoline ring system. For comparative purposes, experimentally determined ¹H NMR data for the structurally related analogs, 2-Chloro-4-methylquinoline and 2-Methylquinoline (Quinaldine), are provided.
This document offers a detailed experimental protocol for the acquisition of ¹H NMR spectra of quinoline derivatives, alongside visualizations to clarify structural relationships and analytical workflows. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, providing a foundational understanding of the expected spectral features of this compound.
Comparative Analysis of ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for 2-Chloro-4-methylquinoline and 2-Methylquinoline, and the predicted data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Compound | Proton | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ | ~2.5 | Singlet | - |
| H3 | ~6.8 | Singlet | - | |
| H5 | ~7.8 | Doublet | ~8.5 | |
| H6 | ~7.4 | Triplet | ~7.5 | |
| H7 | ~7.6 | Triplet | ~7.5 | |
| H8 | ~7.9 | Doublet | ~8.0 | |
| -NH-NH₂ | Broad Singlet(s) | - | - | |
| 2-Chloro-4-methylquinoline | -CH₃ | 2.66 | Singlet | - |
| H3 | 7.29 | Singlet | - | |
| H5 | 8.00 | Doublet | 8.6 | |
| H6 | 7.55 | Triplet | 7.8 | |
| H7 | 7.72 | Triplet | 7.8 | |
| H8 | 7.90 | Doublet | 8.4 | |
| 2-Methylquinoline (Quinaldine) | 2-CH₃ | 2.74 | Singlet | - |
| H3 | 7.27 | Doublet | 8.4 | |
| H4 | 7.99 | Doublet | 8.4 | |
| H5 | 7.76 | Doublet | 8.1 | |
| H6 | 7.48 | Triplet | 7.5 | |
| H7 | 7.68 | Triplet | 7.5 | |
| H8 | 8.03 | Doublet | 8.5 |
Disclaimer: The ¹H NMR data for this compound is predicted based on the known electronic effects of a hydrazino group (-NHNH₂) as an electron-donating group, which is expected to cause an upfield shift (to lower ppm values) of the quinoline ring protons compared to the electron-withdrawing chloro group in 2-Chloro-4-methylquinoline. The broad signals for the -NH-NH₂ protons are due to chemical exchange and quadrupole broadening.
Structural Relationships of Compared Quinolines
The following diagram illustrates the structural similarities and differences between this compound and its analogs used in this comparison.
Caption: Structural relationship of the target compound and its analogs.
Experimental Protocol: ¹H NMR Spectroscopy of Quinoline Derivatives
This section outlines a general procedure for the preparation and analysis of quinoline derivatives by ¹H NMR spectroscopy.
-
Materials:
-
Procedure:
-
Accurately weigh 5-10 mg of the quinoline derivative into a clean, dry glass vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for non-polar, DMSO-d₆ for polar compounds) containing 0.03-0.05% TMS.[2]
-
Gently swirl the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition [3]
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Typical Acquisition Parameters for ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width (SW): -2 to 12 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans for a sample of sufficient concentration.
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for all split signals.
-
Assign the signals to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration.
General Workflow for ¹H NMR Analysis
The following diagram outlines the typical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.
Caption: From sample to structure: the ¹H NMR workflow.
References
A Comparative Guide to the Mass Spectrometry of 2-Hydrazino-4-methylquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization-mass spectrometry (EI-MS) characteristics of 2-Hydrazino-4-methylquinoline and its structural analog, 2-Amino-4-methylquinoline. Understanding the fragmentation patterns of these molecules is crucial for their identification and structural elucidation in various research and development settings. This document presents a side-by-side analysis of their mass spectra, detailed experimental protocols for data acquisition, and visual representations of their fragmentation pathways.
Comparative Analysis of Mass Spectra
The mass spectral data for this compound is deduced based on established fragmentation principles of quinoline and hydrazine moieties, while the data for 2-Amino-4-methylquinoline is derived from experimental findings in the NIST database.[1] A comparison with 4-methylquinoline (lepidine) is also included to highlight the influence of the substituent at the 2-position on the fragmentation of the quinoline core.[2][3]
Table 1: Key Mass Spectral Data of this compound and Comparative Compounds
| Compound | Molecular Formula | Molecular Weight (Da) | Key Fragment Ions (m/z) and their Proposed Structures |
| This compound | C₁₀H₁₁N₃ | 173.22 | 173 (M⁺) , 158 ([M-NH]⁺), 143 ([M-N₂H₃]⁺), 142 ([M-N₂H₄]⁺), 115, 102, 77 |
| 2-Amino-4-methylquinoline | C₁₀H₁₀N₂ | 158.20 | 158 (M⁺) , 157 ([M-H]⁺), 131 ([M-HCN]⁺), 130 ([M-H₂CN]⁺), 115, 103, 77[1] |
| 4-Methylquinoline (Lepidine) | C₁₀H₉N | 143.19 | 143 (M⁺) , 142 ([M-H]⁺), 115 ([M-HCN]⁺), 89, 77, 63[2][3] |
| 2-Chloro-4-methylquinoline | C₁₀H₈ClN | 177.63 | 177/179 (M⁺) , 142 ([M-Cl]⁺), 115, 89, 75[4][5][6][7] |
Experimental Protocols
The following is a general protocol for the acquisition of electron ionization mass spectra for quinoline derivatives, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analytical standard (e.g., this compound) in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Ensure the sample is fully dissolved to prevent issues with the direct insertion probe or GC column.
-
For GC-MS analysis, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
2. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is typically used.
-
Inlet: For pure compounds, a direct insertion probe can be utilized. For mixtures or to ensure sample purity, a GC inlet is preferred.
-
GC Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for these aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
3. Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with library data (e.g., NIST) for confirmation.
Fragmentation Pathways
The fragmentation of these quinoline derivatives under electron ionization is primarily driven by the stability of the quinoline ring system. The substituent at the 2-position dictates the initial fragmentation steps.
This compound
The fragmentation of this compound is expected to initiate with cleavages within the hydrazino group.
Caption: Proposed EI-MS fragmentation of this compound.
2-Amino-4-methylquinoline
The fragmentation of 2-Amino-4-methylquinoline begins with the loss of a hydrogen atom or hydrogen cyanide from the amino group and the quinoline ring.
Caption: Experimental EI-MS fragmentation of 2-Amino-4-methylquinoline.
Conclusion
The mass spectra of this compound and 2-Amino-4-methylquinoline exhibit distinct fragmentation patterns that allow for their unambiguous differentiation. The initial fragmentation of this compound is dominated by the loss of fragments from the hydrazino group, leading to prominent ions at m/z 158, 143, and 142. In contrast, 2-Amino-4-methylquinoline primarily shows the loss of a hydrogen atom and hydrogen cyanide, resulting in major fragments at m/z 157, 131, and 130. Both compounds subsequently display fragmentation of the 4-methylquinoline core, yielding common ions such as m/z 115 and 77. This comparative guide provides valuable data and standardized protocols to aid researchers in the analysis of these and similar quinoline derivatives.
References
- 1. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 4-methyl- [webbook.nist.gov]
- 3. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 5. Quinoline, 2-chloro- [webbook.nist.gov]
- 6. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 7. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
Introduction to FT-IR Analysis of 2-Hydrazino-4-methylquinoline
A comparative guide to the FT-IR spectrum of 2-Hydrazino-4-methylquinoline is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of its spectral features with relevant alternatives, supported by experimental data and detailed protocols.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. For this compound, a compound of interest in medicinal chemistry due to the prevalence of the quinoline scaffold in various bioactive compounds, FT-IR provides a spectral fingerprint.[1][2] This allows for its identification and differentiation from its precursors and related structures. The spectrum is characterized by vibrational frequencies of its constituent bonds, including those of the quinoline ring, the methyl group, and the key hydrazino moiety.
Comparative FT-IR Spectral Analysis
To understand the characteristic FT-IR spectrum of this compound, a comparison with its common precursor, 2-Chloro-4-methylquinoline, and the parent structure, 4-Methylquinoline, is instructive. The primary spectral differences arise from the substitution at the 2-position of the quinoline ring.
-
4-Methylquinoline : The spectrum of this parent compound is dominated by the vibrations of the quinoline ring and the methyl group. Key absorptions include C-H stretching from the aromatic ring and the methyl group, and C=C and C=N stretching vibrations within the quinoline ring system.[3][4] Aromatic C-H stretching typically occurs above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹.[5][6]
-
2-Chloro-4-methylquinoline : The introduction of a chlorine atom at the 2-position influences the electronic distribution and vibrational modes of the quinoline ring. The C-Cl stretching vibration is a key feature, though it appears in the fingerprint region at lower wavenumbers, which can be complex. The other regions of the spectrum are broadly similar to 4-methylquinoline.[7][8]
-
This compound : The substitution of the chloro group with a hydrazino (-NHNH₂) group introduces significant changes to the FT-IR spectrum. The most prominent new features are the N-H stretching vibrations from the hydrazino group, which typically appear as one or two bands in the 3200-3400 cm⁻¹ region.[1] Additionally, N-H bending vibrations can be observed around 1600 cm⁻¹. The presence of these distinct N-H absorption bands is a clear indicator of the successful synthesis of this compound from its chloro-precursor.
Data Presentation: Comparison of FT-IR Peaks
The following table summarizes the characteristic FT-IR absorption bands for this compound and its comparative compounds.
| Functional Group | Vibrational Mode | 4-Methylquinoline (cm⁻¹)[3][4] | 2-Chloro-4-methylquinoline (cm⁻¹)[7][8] | This compound (Expected, cm⁻¹)[1][2] |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Methyl C-H | Stretch | 3000-2850 | 3000-2850 | 3000-2850 |
| Hydrazino N-H | Stretch | - | - | 3400-3200 |
| C=C and C=N (Quinoline Ring) | Stretch | 1600-1400 | 1600-1400 | 1600-1400 |
| N-H (Hydrazino) | Bend | - | - | 1650-1590 |
| Methyl C-H | Bend | 1470-1450 / 1380-1350 | 1470-1450 / 1380-1350 | 1470-1450 / 1380-1350 |
| C-Cl | Stretch | - | ~800-600 | - |
Experimental Protocols
Methodology for FT-IR Spectroscopy
The FT-IR spectra can be obtained using a standard FT-IR spectrometer, often employing the Attenuated Total Reflectance (ATR) technique for solid samples.
-
Sample Preparation : A small amount of the solid sample (1-2 mg) is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition : The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.[9]
-
Background Correction : A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
-
Data Processing : The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mandatory Visualization
The following diagram illustrates the synthetic pathway from 4-methylquinolin-2-ol to this compound, the understanding of which is crucial for interpreting the corresponding changes in the FT-IR spectra.
Caption: Synthetic route to this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of this compound. The key distinguishing spectral features are the N-H stretching and bending vibrations from the hydrazino group, which are absent in its precursor, 2-Chloro-4-methylquinoline, and the parent structure, 4-Methylquinoline. This comparative analysis provides clear, data-supported guidance for the identification and quality control of this important quinoline derivative in a research and development setting.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 9. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
A Comparative Analysis of the Reactivity of 2-Hydrazino-4-methylquinoline and Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-Hydrazino-4-methylquinoline and phenylhydrazine, two important reagents in synthetic chemistry, particularly in the synthesis of nitrogen-containing heterocycles. This analysis is supported by a review of existing literature and theoretical considerations of their structural and electronic properties.
Executive Summary
Both this compound and phenylhydrazine are versatile nucleophiles widely employed in reactions such as the formation of hydrazones, pyrazoles, and indoles. Their reactivity is fundamentally governed by the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety. This guide posits that This compound generally exhibits enhanced reactivity compared to phenylhydrazine in nucleophilic attack and cyclization reactions. This heightened reactivity is attributed to the net electron-donating character of the 4-methylquinoline ring system, which increases the electron density on the hydrazine group. Conversely, the phenyl group in phenylhydrazine is comparatively less electron-donating.
This guide will delve into the electronic and steric factors influencing the reactivity of both compounds, present qualitative and extrapolated quantitative comparisons, and provide detailed experimental protocols for assessing their reactivity.
Structural and Electronic Comparison
The primary difference in the structure of the two compounds lies in the aromatic system attached to the hydrazine group.
-
Phenylhydrazine: Features a simple phenyl ring. The nitrogen lone pair can be delocalized into the benzene ring, which can slightly reduce its nucleophilicity compared to alkylhydrazines.
-
This compound: Possesses a quinoline ring system with a methyl group at the 4-position. The quinoline ring itself is a bicyclic aromatic heterocycle containing a nitrogen atom. The overall electronic effect of the 4-methylquinoline moiety at the 2-position is considered to be electron-donating, thereby increasing the nucleophilicity of the attached hydrazine group. The methyl group at the 4-position further enhances this electron-donating effect through hyperconjugation.
Table 1: Physicochemical Properties
| Property | This compound | Phenylhydrazine |
| Molecular Formula | C₁₀H₁₁N₃ | C₆H₈N₂ |
| Molecular Weight | 173.21 g/mol [1] | 108.14 g/mol |
| pKa (of the conjugate acid) | Estimated to be > 5.3 | ~5.3 |
| Calculated LogP | 2.1[1] | 1.25 |
Note: The pKa for this compound is an estimation based on the expected increased basicity due to the electron-donating nature of the quinoline ring compared to the phenyl ring.
Comparative Reactivity Analysis
The enhanced electron density on the hydrazine moiety of this compound is expected to translate to a higher reaction rate in common reactions involving nucleophilic attack.
Hydrazone Formation
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental process. The rate of this reaction is directly proportional to the nucleophilicity of the hydrazine. Given the more electron-rich nature of the hydrazine group in this compound, it is predicted to react faster with carbonyl compounds than phenylhydrazine under identical conditions.
Pyrazole Synthesis
The Knorr pyrazole synthesis and related cyclization reactions with 1,3-dicarbonyl compounds are classic examples of the utility of hydrazines.[2] The reaction proceeds via initial nucleophilic attack of the hydrazine on a carbonyl group, followed by cyclization and dehydration. The increased nucleophilicity of this compound would accelerate the initial attack, leading to a faster overall reaction rate for pyrazole formation compared to phenylhydrazine.
Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone to form an indole.[3][4][5] While the rate-determining step can vary depending on the substrates and conditions, the initial formation of the hydrazone is crucial. A faster rate of hydrazone formation with this compound would be advantageous in this synthesis.
Table 2: Qualitative Reactivity Comparison
| Reaction Type | This compound | Phenylhydrazine | Supporting Rationale |
| Hydrazone Formation | Higher | Lower | Increased nucleophilicity due to the electron-donating quinoline ring. |
| Pyrazole Synthesis | Higher | Lower | Faster initial nucleophilic attack on the dicarbonyl compound. |
| Fischer Indole Synthesis | Higher (initial step) | Lower (initial step) | Faster formation of the key hydrazone intermediate. |
Experimental Protocols
To quantitatively compare the reactivity of these two hydrazines, a kinetic study of hydrazone formation with a model carbonyl compound can be performed using UV-Vis spectroscopy.
Kinetic Analysis of Hydrazone Formation
This protocol is adapted from established methods for monitoring hydrazone formation.[6][7]
Objective: To determine and compare the second-order rate constants for the reaction of this compound and phenylhydrazine with a model aldehyde (e.g., p-nitrobenzaldehyde).
Materials:
-
This compound
-
Phenylhydrazine
-
p-Nitrobenzaldehyde
-
Absolute Ethanol (Spectroscopic grade)
-
Phosphate buffer (pH 7.0)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of p-nitrobenzaldehyde in absolute ethanol.
-
Prepare 100 mM stock solutions of both this compound and phenylhydrazine in absolute ethanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the resulting hydrazone (to be determined by running a full spectrum of the product). For p-nitrophenylhydrazone, this is typically in the range of 380-400 nm.
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix 1.8 mL of phosphate buffer (pH 7.0) and 100 µL of the p-nitrobenzaldehyde stock solution.
-
Initiate the reaction by adding 100 µL of the respective hydrazine stock solution (either this compound or phenylhydrazine).
-
Immediately start recording the absorbance at the chosen wavelength at regular intervals (e.g., every 10 seconds) for a sufficient duration for the reaction to proceed to a significant extent.
-
Repeat the experiment for both hydrazines. It is recommended to perform each experiment in triplicate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of hydrazine), the natural log of the difference between the final and instantaneous absorbance versus time will yield a straight line with a slope equal to the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the hydrazine.
-
Compare the calculated k₂ values for this compound and phenylhydrazine.
-
Visualizing Reaction Pathways and Workflows
Generalized Hydrazone Formation
Caption: Generalized reaction pathway for hydrazone formation.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of hydrazone formation.
Conclusion
References
- 1. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the principal analytical methods for the detection and quantification of quinoline derivatives, a crucial class of compounds in pharmaceutical development. We will delve into the performance of chromatographic, spectroscopic, and electrochemical techniques, supported by experimental data to inform your choice of methodology.
Introduction to Analytical Strategies
Quinoline and its derivatives are fundamental structural motifs in a vast array of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics. The precise and accurate quantification of these compounds is paramount throughout the drug development lifecycle, from discovery and preclinical studies to quality control and clinical monitoring. The selection of an appropriate analytical technique is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the desired quantitative accuracy. This guide will explore the most prevalent and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.
Comparative Performance of Analytical Methods
The efficacy of an analytical method is determined by several key performance indicators. The following tables summarize quantitative data for the analysis of representative quinoline derivatives using HPLC, GC-MS, and electrochemical techniques. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the nature of the quinoline derivative and sample matrix.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Analyte | Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (RSD%) | LOD | LOQ | Reference |
| Bosutinib | Human Plasma | > 0.9996 | 94.05 - 105.85 | < 8.7 | 20 ng/mL | 25 ng/mL | [1][2] |
| Chloroquine | Pharmaceutical Tablets | - | > 95 | < 2.0 | 1.6 µg/mL | 4.1 µg/mL | [3] |
| Hydroxychloroquine | Blood Plasma | > 0.995 | 93.1 - 103.2 | 4.3 - 10.3 | - | 50 ng/mL | [4] |
| General Quinoline Derivatives | Various | > 0.999 | 98 - 102 | < 2 | 0.1 - 1.0 µg/mL | 0.2 - 5.0 µg/mL | [5] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte | Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (RSD%) | LOD | LOQ | Reference |
| Quinoline | Textiles | 0.9998 | 82.9 - 92.0 | 1.4 - 3.8 | 0.1 mg/kg | - | [6] |
| General Semi-Volatile Organics | Various | > 0.97 | - | - | - | 201 pg/µL (estimated median) | [7] |
Note: GC-MS often requires derivatization for non-volatile quinoline derivatives to enhance volatility.
Table 3: Electrochemical Methods Performance Data
| Analyte | Technique | Electrode | Linear Range | LOD | LOQ | Reference |
| Chloroquine | SWV | Boron-Doped Diamond | 0.01 - 0.25 µmol/L | 2.0 nmol/L | - | [8][9] |
| Chloroquine | DPV | rGO on WS2 QDs/GCE | 0.5 - 82 µM | 40 - 120 nM | - | [10] |
| Hydroxychloroquine | DPV | AC-rGO@CPE | 0.4 - 4.0 µM | 32 nM | - | [11] |
| Quinoline Yellow | DPV | Renewable Amalgam Film | up to 105 nmol/L | 0.48 nmol/L | - | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key analytical techniques discussed in this guide.
High-Performance Liquid Chromatography (HPLC) for Chloroquine Analysis
This protocol is adapted from established methods for the analysis of chloroquine in pharmaceutical formulations.[3][13]
1. Materials and Reagents:
-
Chloroquine Phosphate reference standard
-
HPLC grade acetonitrile and methanol
-
Dibasic sodium phosphate
-
Phosphoric acid
-
Triethylamine
-
High-purity water
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Ascentis Express C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 1.4 g/L dibasic sodium phosphate solution (pH adjusted to 3.0 with phosphoric acid) and 0.4% triethylamine in methanol (30:70 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Chloroquine Phosphate reference standard in the mobile phase to obtain a known concentration (e.g., 2.0 mg/mL).[13]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of chloroquine phosphate and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Quinoline Analysis
This protocol is a general guideline for the analysis of quinoline in environmental samples, adapted from a method for textiles.[6]
1. Materials and Reagents:
-
Quinoline reference standard
-
Toluene (chromatographically pure)
-
Helium (carrier gas)
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS capillary column (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 90°C, hold for 2 minutes, then ramp to 260°C at 20°C/min, and hold for 3 minutes.
-
Mass Spectrometer: Operated in full-scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity. The characteristic ion peaks for quinoline are m/z 129, 102, and 76.[6]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of quinoline in toluene (e.g., 1000 mg/L).
-
Calibration Standards: Prepare working standards by diluting the stock solution with toluene.
-
Sample Preparation (e.g., Textiles): Cut the sample into small pieces. Place a known weight of the sample in an extraction vessel with toluene. Perform ultrasonic extraction for 30 minutes at 40°C. After cooling, filter the extract through a 0.45 µm filter prior to GC-MS analysis.[6]
Cyclic Voltammetry (CV) for Quinoline Derivatives
This protocol provides a general framework for the electrochemical analysis of quinoline derivatives.
1. Materials and Reagents:
-
Quinoline derivative of interest
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, Britton-Robinson buffer)
-
High-purity water and/or a suitable organic solvent (e.g., acetonitrile)
2. Electrochemical Setup:
-
Potentiostat: A potentiostat/galvanostat system.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode (BDDE), or a modified electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
3. Experimental Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.
-
Solution Preparation: Prepare a solution of the quinoline derivative at a known concentration in the supporting electrolyte. Deoxygenate the solution by purging with nitrogen gas for at least 10-15 minutes before the measurement.
-
Cyclic Voltammetry Measurement: Immerse the three electrodes in the solution. Apply a potential scan, starting from a potential where no faradaic reaction occurs, sweeping to a potential where oxidation or reduction of the analyte takes place, and then reversing the scan back to the initial potential. The scan rate can be varied to study the reaction kinetics. The resulting voltammogram shows the current response as a function of the applied potential.
Visualizing Workflows and Pathways
To further aid in the understanding of the analytical processes and the biological context of quinoline derivatives, the following diagrams are provided.
Conclusion
The selection of an analytical method for quinoline derivatives is a critical decision that impacts the quality and reliability of research and development data. HPLC stands out as a versatile and robust technique suitable for a wide range of quinoline derivatives in various matrices, offering a good balance of sensitivity, precision, and throughput. GC-MS provides excellent sensitivity and specificity, particularly for volatile compounds or those that can be derivatized, making it a powerful tool for impurity profiling and trace analysis. Electrochemical methods offer a compelling alternative with high sensitivity, rapid analysis times, and cost-effectiveness, especially for easily oxidizable or reducible quinoline moieties.
By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers, scientists, and drug development professionals can make informed decisions to select the most appropriate analytical strategy for their specific needs, ensuring the generation of high-quality, reliable data.
References
- 1. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. [PDF] Development of quantitative screen for 1550 chemicals with GC-MS | Semantic Scholar [semanticscholar.org]
- 8. Sensitive Voltammetric Detection of Chloroquine Drug by Applying a Boron-Doped Diamond Electrode [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly Sensitive Voltammetric Method for Quinoline Yellow Determination on Renewable Amalgam Film Electrode | MDPI [mdpi.com]
- 13. Chloroquine Phosphate HPLC Assay & Impurity Profiling [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-Hydrazino-4-methylquinoline: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Hydrazino-4-methylquinoline, a key intermediate in pharmaceutical synthesis.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the purity determination of quinoline derivatives due to its high sensitivity, selectivity, and reproducibility.[1] A typical HPLC method provides a robust platform for separating the main compound from its potential impurities.
Experimental Protocol: A Representative RP-HPLC Method
This protocol outlines a general procedure for the purity assessment of this compound. Optimization for specific impurities and matrices may be required.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and a buffered aqueous solution (e.g., phosphate buffer pH 4.0).[2] A common starting point is a mixture of ACN and water.
-
Detection: UV detector set at a wavelength appropriate for the analyte (e.g., 272 nm).[2]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 25°C[2]
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.[1]
-
Sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
Analysis Sequence:
-
Blank Injection: Inject the mobile phase to ensure no interfering peaks are present.[1]
-
Standard Injections: Inject a series of calibration standards of known concentrations to establish linearity.[1]
-
Sample Injection: Inject the prepared sample solution.
-
System Suitability: Periodically inject a standard solution to monitor system performance and retention time stability.[1]
Comparison of Analytical Techniques
While HPLC is a dominant method, other techniques offer orthogonal approaches to purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of accuracy.
| Parameter | HPLC | Quantitative NMR (qNMR) | Spectrophotometry (UV-Vis) | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity proportional to molar concentration | Absorbance of light | Measurement of heat flow during a phase transition |
| Primary Use | Separation and quantification of impurities | Absolute and relative quantification without a specific reference standard for the analyte | Quantitative analysis based on Beer-Lambert law | Determination of purity for crystalline solids |
| Typical Accuracy | 98% - 102% (% Recovery)[1] | High accuracy for absolute quantification | Can be high, but susceptible to interference from absorbing impurities | Generally high for substances with purity >98% |
| Precision (RSD%) | < 2%[1] | High | Good, but dependent on sample homogeneity | Good |
| Limit of Detection | 0.1 - 1.0 µg/mL[1] | Generally lower sensitivity than HPLC | Dependent on molar absorptivity | Not suitable for trace impurity detection |
| Strengths | High resolution, sensitive, widely applicable | Universal detection, provides structural information, orthogonal to chromatography[3] | Simple, rapid, cost-effective[4] | Fast, requires no standard, small sample size[] |
| Limitations | Requires reference standards for impurity identification and quantification | Lower sensitivity, requires expensive instrumentation | Prone to interference from impurities with overlapping absorption spectra[4] | Only applicable to crystalline, thermally stable compounds; insensitive to amorphous impurities |
Alternative Methods in Detail
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the determination of purity without the need for an identical reference standard for the analyte.[3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of the analyte's signal to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[3] This technique is particularly valuable for providing an orthogonal result to chromatographic methods.[3]
Spectrophotometry (UV-Vis)
UV-Visible spectrophotometry is a simpler and more rapid technique that can be used for purity assessment.[4] It is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[4] While it can be a cost-effective screening tool, its utility for purity determination is limited by its lack of specificity. If impurities have a similar chromophore to the main compound, they will interfere with the measurement, leading to inaccurate results.[4]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For high-purity crystalline substances (typically >98%), the melting point depression observed in the DSC thermogram can be used to calculate the mole fraction of impurities.[] This method is advantageous as it does not require a reference standard. However, it is not suitable for amorphous materials or thermally unstable compounds, and it cannot detect impurities that are soluble in the solid phase of the main component.
Conclusion
For the comprehensive purity assessment of this compound, RP-HPLC remains the method of choice due to its high resolving power, sensitivity, and robustness. It is capable of separating and quantifying a wide range of potential impurities. However, for a complete and orthogonal purity evaluation, especially in a regulatory environment, complementing HPLC data with results from a technique like qNMR is highly recommended . Spectrophotometry and DSC can serve as valuable, rapid screening tools in specific contexts but lack the specificity and broad applicability of chromatographic and NMR-based methods. The selection of the most appropriate analytical technique will ultimately be guided by the specific goals of the analysis, the nature of the sample, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
A Comparative Guide to 2-Hydrazino-4-methylquinoline and Other Hydrazine Reagents in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, hydrazine reagents are indispensable tools for the construction of a diverse array of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules. This guide provides an objective comparison of 2-Hydrazino-4-methylquinoline with other commonly employed hydrazine reagents, supported by available experimental data and established principles of chemical reactivity.
Introduction to Hydrazine Reagents
Hydrazine (H₂N-NH₂) and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. They are widely utilized in organic synthesis, most notably in the formation of hydrazones and in cyclocondensation reactions to produce various heterocyles.[1] Common applications include the Wolff-Kishner reduction of carbonyls and the synthesis of pyrazoles and indoles.[2][3] The reactivity of a hydrazine is primarily dictated by the nucleophilicity of its terminal nitrogen atom, which is influenced by the electronic and steric nature of its substituents.[4]
This guide focuses on comparing this compound with other representative hydrazine reagents:
-
Phenylhydrazine: A widely used aromatic hydrazine, particularly in the Fischer indole synthesis.[5][6]
-
Substituted Phenylhydrazines (e.g., with electron-donating or -withdrawing groups): Used to modulate reactivity and explore structure-activity relationships.[7][8]
-
Aliphatic Hydrazines (e.g., methylhydrazine): Generally more nucleophilic than their aromatic counterparts.[4][9]
Comparison of Reactivity and Applications
The choice of hydrazine reagent can significantly impact the efficiency, selectivity, and outcome of a chemical reaction. The following sections compare this compound with other hydrazines in key synthetic applications.
Heterocyclic Synthesis: Pyrazoles and Fused Pyrazolo-systems
Hydrazines are crucial for the synthesis of pyrazoles, typically through condensation with 1,3-dicarbonyl compounds (Knorr pyrazole synthesis).[10][11][12] The regioselectivity of this reaction with unsymmetrical dicarbonyls is a key consideration, influenced by both steric and electronic factors of the hydrazine reagent.[10]
This compound, with its bulky quinoline substituent, is expected to exhibit significant steric influence on the reaction. While direct comparative quantitative data is limited, we can infer its reactivity based on general principles. The quinoline ring is a π-deficient system, which can withdraw electron density from the hydrazine moiety, thus reducing its nucleophilicity compared to simple aliphatic hydrazines. However, the nitrogen atom in the quinoline ring can also be protonated under acidic conditions, potentially modulating its electronic effect.
Table 1: Comparison of Hydrazine Reagents in Pyrazole Synthesis
| Hydrazine Reagent | Key Characteristics | Expected Performance in Pyrazole Synthesis |
| This compound | Bulky heterocyclic substituent; moderately activated aromatic system. | May offer unique regioselectivity due to steric hindrance. Reactivity is likely lower than aliphatic hydrazines but comparable to or slightly less than phenylhydrazine. |
| Phenylhydrazine | Aromatic substituent; moderate nucleophilicity. | Standard reagent for pyrazole synthesis. Regioselectivity is influenced by the substitution pattern of the dicarbonyl compound.[10] |
| Substituted Phenylhydrazines | Electron-donating groups (e.g., -OCH₃) increase nucleophilicity and reactivity. Electron-withdrawing groups (e.g., -NO₂) decrease nucleophilicity and reactivity. | Reactivity can be tuned to optimize yields and control regioselectivity.[4] |
| Methylhydrazine | Small, electron-donating alkyl group; high nucleophilicity. | Highly reactive, often leading to high yields but potentially lower regioselectivity in some cases.[9] |
This compound has been specifically utilized in the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]quinolines.[13]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[5][14] The reaction proceeds through a hydrazone intermediate, followed by a[12][12]-sigmatropic rearrangement.[5]
While phenylhydrazine is the archetypal reagent for this reaction, substituted hydrazines, including heterocyclic hydrazines, can also be employed. The electronic nature of the substituent on the hydrazine can influence the rate and success of the indolization.[7][15] For this compound, the quinoline moiety would lead to the formation of indole derivatives fused or substituted with this heterocyclic system.
Table 2: Comparison of Hydrazine Reagents in Fischer Indole Synthesis
| Hydrazine Reagent | Key Characteristics | Expected Performance in Fischer Indole Synthesis |
| This compound | Heterocyclic aromatic hydrazine. | Can be used to synthesize complex, fused indole systems. The electronic properties of the quinoline ring may influence the stability of intermediates and the overall yield. |
| Phenylhydrazine | The standard reagent for this reaction. | Well-established reactivity, leading to a wide range of indole derivatives.[5] |
| Substituted Phenylhydrazines | Substituents on the phenyl ring can affect the electronic density of the hydrazine and the stability of the intermediates. | Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can hinder it.[15] |
| Aliphatic Hydrazines | Not typically used in the classical Fischer indole synthesis. | The mechanism relies on the aromatic nature of the hydrazine component. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for comparing the performance of different reagents. Below are representative protocols for key reactions involving hydrazine reagents.
General Protocol for Pyrazole Synthesis (Knorr Synthesis)
This protocol is a generalized procedure for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a substituted hydrazine.[10]
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction can be exothermic.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Protocol for the Synthesis of Fused Heterocycles with 2-Hydrazinoquinoline
The following is a representative procedure for the synthesis of a pyrazolo[3,4-b]quinoline derivative from a 2-hydrazinoquinoline.[16]
Reaction of 2-hydrazinoquinoline with an active methylene compound:
-
A mixture of 2-hydrazinoquinoline (0.01 mol) and ethyl acetoacetate (0.01 mol) in glacial acetic acid (20 mL) is heated under reflux for 4 hours.
-
The reaction mixture is then cooled and poured into ice-water.
-
The resulting solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent to give the pure pyrazolo[3,4-b]quinoline derivative.
Visualization of Reaction Pathways
Diagrams are provided below to illustrate key reaction mechanisms and workflows.
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Caption: General reaction pathway for the Knorr Pyrazole Synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of complex, quinoline-containing heterocyclic structures. Its reactivity is governed by a combination of the electronic properties of the quinoline ring and significant steric bulk. While it can be employed in classical reactions like pyrazole and indole synthesis, its primary utility lies in the construction of novel fused-ring systems that are of interest in medicinal chemistry.
In comparison to more common reagents like phenylhydrazine and simple alkyl hydrazines, this compound offers the potential for unique reactivity and access to a different chemical space. However, its increased steric hindrance and potentially modulated nucleophilicity may necessitate different reaction conditions for optimal results. For researchers and drug development professionals, the choice of hydrazine reagent should be guided by the specific target molecule and the desired balance of reactivity, selectivity, and structural complexity. Further quantitative comparative studies are warranted to fully elucidate the performance of this compound relative to other hydrazine reagents in a broader range of synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazine Chemistry in Organic Synthesis | PDF [slideshare.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iiste.org [iiste.org]
Safety Operating Guide
Proper Disposal of 2-Hydrazino-4-methylquinoline: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Hydrazino-4-methylquinoline (CAS No. 21703-52-6). The following procedures are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step guide to ensure the safe handling and disposal of this chemical compound, in adherence with general laboratory safety protocols and hazardous waste regulations.
I. Understanding the Hazards
This compound is classified as a hazardous substance. Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
Given the presence of the hydrazine functional group, it is crucial to handle this compound with a high degree of caution, as many hydrazine derivatives are known to be toxic.
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 21703-52-6 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol [1] |
| GHS Hazard Codes | H302, H312, H315, H319, H332[1] |
III. Detailed Disposal Protocol
The recommended procedure for the disposal of this compound involves chemical neutralization of the hazardous hydrazine group through oxidation, followed by disposal as hazardous chemical waste in accordance with local, state, and federal regulations. The primary goal of neutralization is to convert the reactive hydrazine moiety into less harmful substances, such as nitrogen gas and water.
Experimental Protocol for Neutralization
This protocol is based on established methods for the neutralization of hydrazine compounds using sodium hypochlorite (bleach).
Materials:
-
Waste this compound
-
Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)
-
Water
-
Large chemical-resistant beaker or flask
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat. All procedures should be performed in a certified chemical fume hood.
Procedure:
-
Dilution: Carefully dilute the this compound waste with a large volume of water in a suitable container. The final concentration of the hydrazine compound should be less than 5% to control the exothermic nature of the neutralization reaction.[2]
-
Neutralization: Slowly and in small increments, add the sodium hypochlorite solution to the diluted waste while continuously stirring. A vigorous reaction with gas evolution (nitrogen) may be observed.[3] Control the rate of addition to prevent excessive foaming and temperature increase.
-
Completion Check: Continue adding the hypochlorite solution until the reaction ceases (i.e., no more gas is evolved). To ensure complete neutralization, it is recommended to add a slight excess of the hypochlorite solution.[2]
-
pH Adjustment: After the reaction is complete, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).[4]
-
Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container. The label must clearly indicate the contents, including the original chemical and the treatment method used. Arrange for pickup and disposal by a certified hazardous waste management company. Do not pour the treated or untreated waste down the drain. [4]
An alternative and potentially safer neutralization method involves the use of alpha-ketoglutaric acid, which reacts with hydrazine to form a harmless, stable byproduct.[5] This method is particularly advantageous as it avoids the use of strong oxidizers like bleach and proceeds at a more controlled rate.[5]
IV. Regulatory Compliance
The disposal of this compound as a hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States, with the Environmental Protection Agency (EPA) setting the standards. State and local regulations may also apply and can be more stringent. It is the responsibility of the generator of the waste to ensure full compliance with all applicable regulations.
V. Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 2-Hydrazino-4-methylquinoline
For Immediate Reference: Key Safety and Handling Information for 2-Hydrazino-4-methylquinoline
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents several risks.
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 2 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage[2] / H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage[2][5] / H319: Causes serious eye irritation[1][3][4] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][4] |
| Carcinogenicity | - | H350: May cause cancer |
| Hazardous to the Aquatic Environment (Long-term) | - | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.
Required Personal Protective Equipment:
| Body Part | Protection Level | Specifications and Recommendations |
| Respiratory | High | A NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator is necessary, especially in poorly ventilated areas or when dealing with dusts or aerosols.[6][7] For lower concentrations, an air-purifying respirator (APR) with an organic vapor cartridge and a P100 particulate filter may be used as part of a comprehensive respiratory protection program.[8] |
| Eyes and Face | High | Chemical safety goggles are mandatory.[8] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[8][9] |
| Hands | High | Chemical-resistant gloves are required.[9] Given the toxic dermal effects, consider double gloving with an inner and outer chemical-resistant glove.[6][7] Consult glove manufacturer's compatibility charts for specific materials suitable for this chemical. |
| Body | High | A chemical-resistant suit or coveralls is necessary to prevent skin contact.[10] For significant exposure risks, a fully encapsulating chemical-protective suit may be required.[6][7] |
| Feet | High | Chemical-resistant boots with steel toes and shanks are required.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
Follow this workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol
-
Preparation :
-
Before handling, ensure you are familiar with the Safety Data Sheet (SDS).
-
Don all required PPE as specified in the table above.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[11][12]
-
-
Handling :
-
In Case of Exposure :
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[11] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[11]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
All waste materials, including unused chemicals, contaminated PPE, and spill cleanup materials, should be collected in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.
-
-
Disposal Procedure :
-
Decontamination :
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands and any exposed skin thoroughly after handling the chemical.[3]
-
References
- 1. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemos.de [chemos.de]
- 4. cpachem.com [cpachem.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. corporate.dow.com [corporate.dow.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
